(S)-(-)-1-Phenylpropyl isothiocyanate
Description
Significance of Chirality in Natural Products and Synthetic Compounds
Chirality, a fundamental property of three-dimensional asymmetry, is of paramount importance in the biological and chemical sciences. A molecule is chiral if it is non-superimposable on its mirror image, much like a person's left and right hands. These two mirror-image forms are known as enantiomers. While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit remarkably different behaviors within a chiral environment, such as the inherently chiral biological systems of living organisms. nih.govresearchgate.net
The significance of this is profound in pharmacology and drug development. The receptors, enzymes, and other protein targets within the body are themselves chiral, composed of L-amino acids. researchgate.net This means they can interact differently with each enantiomer of a chiral drug. nih.gov One enantiomer may produce a desired therapeutic effect, while the other could be less active, inactive, or even cause detrimental or toxic effects. researchgate.net The infamous case of thalidomide, where one enantiomer was an effective sedative and the other was teratogenic, serves as a stark historical reminder of the critical importance of stereochemistry in drug design. researchgate.net
Consequently, there is a major emphasis in modern drug discovery on the development of single-enantiomer pharmaceuticals to enhance efficacy and improve safety profiles. nih.govresearchgate.net This has driven the advancement of asymmetric synthesis and chiral separation techniques, which are crucial for producing enantiomerically pure compounds for research and therapeutic use. nih.gov
Overview of Isothiocyanates as a Class of Bioactive Molecules
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group -N=C=S. They are well-known for being the source of the sharp, pungent flavor of cruciferous vegetables like broccoli, cabbage, watercress, and mustard. nih.gov In these plants, ITCs are not present in their active form but exist as stable precursors called glucosinolates. beilstein-journals.org When the plant tissue is damaged, an enzyme called myrosinase is released, which hydrolyzes the glucosinolates into bioactive isothiocyanates. beilstein-journals.org
Academic research has extensively documented the diverse biological activities of isothiocyanates. Numerous studies, both epidemiological and experimental, have linked the consumption of cruciferous vegetables with various health benefits. nih.gov The bioactivity of ITCs is wide-ranging, with significant research focused on their anti-inflammatory and antioxidant properties. mdpi.comnih.gov A substantial body of work has investigated their potential as chemopreventive agents. nih.govnih.gov Studies suggest that ITCs can influence multiple pathways relevant to cancer prevention, including the detoxification of carcinogens, the induction of apoptosis (programmed cell death) in tumor cells, and the modulation of cell signaling pathways involved in cell cycle progression and oxidative stress. nih.govnih.gov
The specific biological effects can vary significantly depending on the chemical structure of the isothiocyanate, particularly the nature of the side chain (R-group) attached to the -N=C=S moiety. This has led to extensive research into the structure-activity relationships of both naturally occurring and synthetic ITCs to understand how modifications to their structure influence their biological function. nih.govnih.govnih.gov
Specific Research Context of (S)-(-)-1-Phenylpropyl Isothiocyanate within Chiral Isothiocyanate Studies
This compound is a chiral molecule belonging to the phenylalkyl isothiocyanate subgroup. Its structure features a phenyl ring and an isothiocyanate group attached to a chiral center on the first carbon of a propyl chain. While many studies have focused on its more common achiral or isomeric relatives like phenethyl isothiocyanate (PEITC) and 3-phenylpropyl isothiocyanate (PPITC), the specific research context for this compound lies primarily in two areas: its role as a chiral building block in asymmetric synthesis and its position within structure-activity relationship (SAR) studies.
In synthetic chemistry, chiral isothiocyanates are valuable reagents for creating other chiral molecules. The reaction of an isothiocyanate with a primary or secondary amine is a common and efficient method for producing thioureas. researchgate.netijacskros.com this compound, being an enantiomerically pure compound, is used as a precursor to synthesize specific chiral thiourea (B124793) derivatives. researchgate.net These chiral thioureas are of significant interest in the field of organocatalysis, where they can be used to catalyze asymmetric reactions, producing a desired enantiomer of a target molecule with high selectivity. nih.gov
From a biological perspective, this compound is an important compound for SAR studies that investigate how molecular structure affects biological potency. Research on phenylalkyl isothiocyanates has shown that the length of the alkyl chain connecting the phenyl ring and the isothiocyanate group significantly influences their chemopreventive activity. nih.gov Furthermore, studies have indicated that secondary isothiocyanates (where the -N=C=S group is attached to a secondary carbon) can exhibit higher potency than their primary isomers. nih.gov The specific stereochemistry, as in the (S)-enantiomer, is another critical variable. By synthesizing and evaluating specific isomers like this compound, researchers can precisely probe the structural requirements of biological targets and design more effective and selective bioactive agents. nih.gov
Below are the key chemical properties of this specific compound.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 737001-04-6 |
| Molecular Formula | C₁₀H₁₁NS |
| Molecular Weight | 177.27 g/mol |
| Boiling Point | 128-129°C at 9 mmHg |
| Density | 1.054 g/cm³ |
| Refractive Index | 1.5717 |
| Data sourced from supplier information. lookchem.com |
Structure
3D Structure
Properties
IUPAC Name |
[(1S)-1-isothiocyanatopropyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMIWGOGGBFNV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426965 | |
| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737001-04-6 | |
| Record name | (S)-(-)-1-Phenylpropyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Enantioselective Routes to Phenylpropyl Isothiocyanates
Established Synthetic Pathways for 1-Phenylpropyl Isothiocyanate
The preparation of 1-phenylpropyl isothiocyanate can be achieved through several well-documented chemical transformations starting from various functional groups.
While not a direct conversion, phenylpropionic acid and its derivatives can serve as precursors for 1-phenylpropyl isothiocyanate through a multi-step sequence. A common strategy involves the conversion of the carboxylic acid to a primary amine, which is then transformed into the target isothiocyanate. One-step methods can also convert carboxylic acids into acyl isothiocyanates using reagents like trichloroisocyanuric acid and triphenylphosphine, which can then be further manipulated. researchgate.net The key transformation is the conversion of the carboxyl group to an amino group, often achieved via rearrangement reactions such as the Curtius or Schmidt rearrangement. These reactions proceed through an acyl azide (B81097) or a related intermediate, which rearranges to form an isocyanate, subsequently hydrolyzed to the primary amine, 1-phenylpropan-1-amine (B1219004). This amine intermediate is then subjected to standard isothiocyanation methods as described in section 2.1.3.
1-Phenylpropan-1-amine is a direct analog of phenethylamine (B48288), differing by an ethyl group on the alpha-carbon. Therefore, synthetic methods developed for phenethylamine and its derivatives are directly applicable. chemicalbook.comnih.govnih.gov A prevalent and effective method involves a two-step, one-pot procedure where the amine is first treated with carbon disulfide (CS₂) in the presence of a base, such as triethylamine (B128534), to form an intermediate dithiocarbamate (B8719985) salt. nih.gov This salt is not typically isolated but is directly treated with a desulfurization agent to induce the elimination of a sulfide (B99878) equivalent and form the isothiocyanate. nih.gov A variety of reagents can mediate this second step, including acetyl chloride, which has proven effective for phenethyl isothiocyanate synthesis, offering good to excellent yields. nih.gov This approach avoids the use of highly toxic reagents and allows for the synthesis of a wide array of isothiocyanates. nih.govnih.gov
The most direct route to 1-phenylpropyl isothiocyanate starts from its corresponding primary amine, 1-phenylpropan-1-amine. nih.gov This transformation is a cornerstone of isothiocyanate synthesis, with several reliable methods available. nih.gov
The classic method involves the reaction of the primary amine with thiophosgene (B130339) (CSCl₂). nih.govresearchgate.net While effective, the high toxicity and hazardous nature of thiophosgene have led to the development of safer alternatives. cbijournal.comgoogle.com
The most common modern approach is the decomposition of in situ generated dithiocarbamate salts. organic-chemistry.orgnih.gov This process begins with the reaction of 1-phenylpropan-1-amine with carbon disulfide and a base (e.g., triethylamine, potassium carbonate) to form the dithiocarbamate salt. organic-chemistry.orgbeilstein-journals.org Subsequently, a desulfurizing agent is added to promote the elimination reaction, yielding the isothiocyanate. organic-chemistry.orgnih.gov This two-step, one-pot strategy is highly versatile, and numerous reagents have been developed to facilitate the desulfurization step efficiently. organic-chemistry.orgnih.govmdpi.com
Table 1: Selected Reagents for the Desulfurization of Dithiocarbamate Salts
| Reagent | Typical Conditions | Notes |
| Tosyl Chloride (TsCl) | Amine, CS₂, Et₃N, then TsCl. organic-chemistry.org | General and facile method for alkyl and aryl amines. organic-chemistry.org |
| Acetyl Chloride | Amine, CS₂, Et₃N, then Acetyl Chloride. nih.gov | Overcomes purification issues seen with tosyl chloride for some products. nih.gov |
| Cyanuric Acid (TCT) | Amine, CS₂, K₂CO₃ in H₂O/CH₂Cl₂. nih.govbeilstein-journals.org | An economical and facile one-pot process suitable for scale-up under aqueous conditions. nih.govbeilstein-journals.org |
| DMT/NMM/TsO⁻ | Amine, CS₂, NMM, then DMT/NMM/TsO⁻; often with microwave irradiation. nih.govmdpi.com | Efficient for aliphatic and aromatic amines, including amino acid esters, with high yields. nih.govmdpi.com |
| Phenyl Chlorothionoformate | Amine, solid NaOH, CH₂Cl₂. organic-chemistry.orgorganic-chemistry.org | Can be performed as a one-pot or a more versatile two-step process for a broad range of amines. organic-chemistry.org |
| **Heavy Metal Salts (e.g., Pb(NO₃)₂) ** | Dithiocarbamate salt is isolated then treated with an aqueous solution of the metal salt. google.comorgsyn.org | An older method; the resulting metal sulfide precipitates, and the product is often isolated by steam distillation. orgsyn.org |
This table is not exhaustive but represents a range of common and modern reagents.
Direct synthesis using free isothiocyanic acid (HNCS) is not a standard laboratory procedure due to the instability of the reagent. However, the term "direct synthesis" can refer to one-pot processes that start from a simple precursor and generate the isothiocyanate without isolating intermediates. An example is the reaction of primary amines with carbon disulfide and a desulfurizing agent in a single pot. nih.govbeilstein-journals.org
Another approach involves salts of thiocyanic acid. The reaction of an alkyl halide with a metal thiocyanate (B1210189) (e.g., potassium or ammonium (B1175870) thiocyanate) can produce isothiocyanates. cbijournal.com However, this reaction can often result in a mixture of the isothiocyanate (R-NCS) and the isomeric thiocyanate (R-S-C≡N), with the isothiocyanate being the more thermally stable product. cbijournal.com The reaction conditions heavily influence the isomeric ratio. cbijournal.com
General Principles and Modern Advancements in Isothiocyanate Synthesis
Research in isothiocyanate synthesis aims to develop milder, more efficient, and safer methods, avoiding toxic reagents like thiophosgene. mdpi.com Key advancements focus on novel activating agents and catalytic systems.
A significant advancement in isothiocyanate synthesis is the use of thiocarbonyl transfer reagents, with 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) being a prominent example. mdpi.comrsc.org TCDI serves as a safe and effective alternative to thiophosgene. mdpi.com The reaction involves treating a primary amine with one equivalent of TCDI in a suitable solvent like dichloromethane. rsc.org The reaction is generally clean, proceeding at room temperature, with imidazole (B134444) and carbonyl sulfide as byproducts. acs.org
Mechanistic studies on the TCDI-mediated coupling of aniline (B41778) have revealed that the reaction can be autocatalyzed by the imidazole byproduct. acs.org This suggests that imidazole acts as a shuttle, facilitating the transfer of the thiocarbonyl group. This method is advantageous for its mild conditions and the ease of workup, as the byproducts are either gaseous or easily removed. rsc.orgacs.org
Thiophosgene-Based Syntheses
The reaction of a primary amine with thiophosgene (CSCl₂) is a direct and often high-yielding method for the synthesis of isothiocyanates. nih.govresearchgate.net This method involves the treatment of the primary amine, in this case, 1-phenylpropylamine, with thiophosgene, typically in the presence of a base like triethylamine or calcium carbonate to neutralize the HCl produced during the reaction. researchgate.netgoogle.com
The general reaction proceeds as follows: R-NH₂ + CSCl₂ → R-N=C=S + 2 HCl
While effective for a wide variety of aromatic and aliphatic amines, the high toxicity, volatility, and hazardous nature of thiophosgene have led to a decline in its use in favor of safer alternatives. google.comchemrxiv.org However, it remains a benchmark method due to its efficiency and applicability. nih.gov
Carbon Disulfide and Oxidant Approaches
A more common and safer alternative to thiophosgene involves the use of carbon disulfide (CS₂). chemrxiv.org This is typically a one-pot, two-step process. First, the primary amine reacts with carbon disulfide in the presence of a base (such as triethylamine, ammonia (B1221849), or sodium hydroxide) to form an intermediate dithiocarbamate salt. nih.govorgsyn.org In the second step, this salt is decomposed using a desulfurizing agent (an oxidant) to yield the isothiocyanate. researchgate.net
Step 1: R-NH₂ + CS₂ + B → [R-NH-C(=S)S⁻][BH⁺] (Dithiocarbamate salt) Step 2: [R-NH-C(=S)S⁻][BH⁺] + Oxidant → R-N=C=S
A variety of desulfurizing agents can be employed, offering a versatile toolkit for this transformation. The choice of reagent can be tailored based on the substrate and desired reaction conditions. nih.govorganic-chemistry.org
Table 1: Common Desulfurizing Agents for Dithiocarbamate Decomposition
| Desulfurizing Agent (Oxidant) | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Ethyl Chloroformate | Aqueous or organic solvent, room temp. | General method for alkyl isothiocyanates. | orgsyn.org |
| Tosyl Chloride (TsCl) | In situ generation of dithiocarbamate, CH₃CN or CH₂Cl₂. | Mild conditions, good for a range of alkyl and aryl amines. | organic-chemistry.org |
| Hydrogen Peroxide (H₂O₂) | Water or protic solvents. | "Green" oxidant, suitable for non-chiral syntheses. | nih.govresearchgate.net |
| Lead(II) Nitrate (Pb(NO₃)₂) | Aqueous solution, often with steam distillation. | Classic method, effective for aryl isothiocyanates. | orgsyn.org |
| Propane Phosphonic Acid Anhydride (T3P®) | One-pot, two-step procedure from amine salts. | Efficient desulfurating agent. | organic-chemistry.org |
| Iodine (I₂) | With a base like triethylamine. | Mild conditions, good yields reported. | chemrxiv.org |
This approach is widely favored due to the low toxicity of the reagents (compared to thiophosgene) and the operational simplicity of the one-pot procedure. organic-chemistry.orgresearchgate.net
Asymmetric Synthesis and Enantiopure Production Strategies for (S)-(-)-1-Phenylpropyl Isothiocyanate
Achieving the enantiopure (S)-configuration of 1-phenylpropyl isothiocyanate requires an asymmetric synthesis strategy. Since the conversion of an amine to an isothiocyanate does not affect the stereocenter, the key challenge lies in the enantioselective synthesis of the precursor, (S)-1-phenylpropylamine.
Chiral Auxiliary-Based Methods
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.net After the desired chiral center is created, the auxiliary is removed. For the synthesis of (S)-1-phenylpropylamine, a common strategy involves the diastereoselective alkylation of an enolate derived from a prochiral starting material attached to a chiral auxiliary.
For instance, Evans' oxazolidinone auxiliaries can be used. The N-propionyl derivative of a chiral oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile like benzyl (B1604629) bromide. The steric hindrance provided by the auxiliary directs the electrophile to attack from a specific face, leading to a high diastereomeric excess. Subsequent cleavage of the auxiliary yields the chiral carboxylic acid, which can be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. While powerful, these methods often require multiple steps and stoichiometric amounts of the chiral auxiliary. springerprofessional.de
Other notable auxiliaries used in asymmetric synthesis include SAMP/RAMP hydrazones and camphorsultam derivatives, which operate on similar principles of diastereoselective bond formation. springerprofessional.de
Enantioselective Catalytic Approaches
Catalytic asymmetric synthesis offers a more atom-economical approach to producing enantiopure compounds. The most prevalent catalytic method for synthesizing chiral amines like (S)-1-phenylpropylamine is the asymmetric reduction of a prochiral precursor, such as an imine or ketone.
Asymmetric Hydrogenation of Imines: The direct asymmetric hydrogenation of the imine formed from propiophenone (B1677668) and ammonia (or a nitrogen source) is a highly efficient route. This reaction typically employs transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral phosphine (B1218219) ligands. The chiral environment created by the ligand forces the hydrogen to add to one face of the C=N double bond, producing one enantiomer in excess.
Asymmetric Reductive Amination of Ketones: This is a one-pot reaction where a ketone (propiophenone) is converted directly to a chiral amine in the presence of a nitrogen source (ammonia), a reducing agent (H₂ or a hydride source), and a chiral catalyst.
Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Amines
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Pd-Catalyzed N-Allylation | N-Allyl Anilide | N-C Axially Chiral Anilides | up to 96% ee | mdpi.comnih.gov |
| BINOL-Phosphoric Acid | α,β-Unsaturated Ketone + Hydrazine | N-Aryl 2-Pyrazolines | High ee | nih.gov |
| Chiral Aryl Iodide | Phenols | para-Quinols | High ee | rsc.org |
| (S,S)-Trost Ligand-Pd | Allyl Acetate + Sulfonamide | N-C Axially Chiral Sulfonamides | up to 92% ee | mdpi.com |
Note: This table illustrates the power of enantioselective catalysis for creating various chiral molecules, the principles of which are applied to chiral amine synthesis.
Once the enantiopure (S)-1-phenylpropylamine is obtained, it is converted to this compound using the methods described in sections 2.2.2 or 2.2.3.
Enzymatic Synthesis and Biotransformation Pathways
Biocatalysis has emerged as a powerful and green alternative for the production of enantiopure amines. nih.gov Enzymes offer exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild reaction conditions. Transaminases (TAs) and imine reductases (IREDs) are particularly relevant for this transformation. digitellinc.com
Transaminase (TA)-catalyzed Asymmetric Synthesis: Transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine) to a ketone acceptor (propiophenone). By selecting an (S)-selective transaminase, propiophenone can be converted directly into (S)-1-phenylpropylamine with very high enantiomeric excess. nih.gov
Imine Reductase (IRED)-catalyzed Synthesis: IREDs catalyze the reduction of pre-formed or in situ-formed imines. In a process known as reductive amination, the enzyme can convert propiophenone to (S)-1-phenylpropylamine in the presence of an amine donor and a nicotinamide (B372718) cofactor equivalent (NADH or NADPH), which is continuously regenerated in the reaction system. digitellinc.com
Table 3: Biocatalytic Synthesis of Enantiopure Amines
| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |
|---|---|---|---|---|---|
| Transaminase (TA) | Asymmetric Amination | Prochiral Ketone | Chiral Amine | High ee, mild conditions, no toxic metals. | nih.gov |
| Imine Reductase (IRED) | Reductive Amination | Ketone + Amine | Chiral Amine | High ee, broad substrate scope. | digitellinc.com |
| Norcoclaurine Synthase (NCS) | Pictet-Spengler | Dopamine + Aldehyde | (S)-Norcoclaurine | Stereoselective C-C bond formation. | rsc.org |
| Lipase | Kinetic Resolution | Racemic Alcohol | Enantioenriched Ester/Alcohol | Widely available, robust enzymes. | nih.gov |
The enzymatic route is highly attractive for industrial-scale production due to its high selectivity, sustainability, and ability to operate in aqueous media under ambient temperature and pressure. digitellinc.com
Derivatization Strategies and Synthesis of Novel Scaffolds Featuring the 1-Phenylpropyl Isothiocyanate Moiety
The isothiocyanate group is a versatile functional group that serves as a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity allows this compound to be used as a chiral building block for the synthesis of more complex molecules and novel scaffolds, particularly in medicinal chemistry.
The most common reaction is the addition of primary or secondary amines to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds without byproducts. By reacting the chiral isothiocyanate with various amines, a library of chiral thioureas can be generated. Chiral thioureas are important structural motifs in organocatalysis and are present in numerous biologically active compounds.
Other nucleophiles such as alcohols, thiols, and hydrazines can also react with the isothiocyanate to produce thiocarbamates, dithiocarbamates, and thiosemicarbazides, respectively.
Table 4: Derivatization of this compound
| Nucleophile (Nu-H) | Resulting Scaffold | General Structure |
|---|---|---|
| Primary/Secondary Amine (R'R''NH) | Thiourea (B124793) | (S)-Ph-CH(Et)-NH-C(=S)-NR'R'' |
| Alcohol (R'OH) | Thiocarbamate | (S)-Ph-CH(Et)-NH-C(=S)-OR' |
| Thiol (R'SH) | Dithiocarbamate | (S)-Ph-CH(Et)-NH-C(=S)-SR' |
| Hydrazine (R'R''NNH₂) | Thiosemicarbazide (B42300) | (S)-Ph-CH(Et)-NH-C(=S)-NHNR'R'' |
Ph = Phenyl, Et = Ethyl
The use of this compound as a chiral synthon allows for the introduction of a specific stereocenter and a phenylpropyl group into a target molecule, which can be crucial for tuning its biological activity, physical properties, and binding interactions with biological targets.
Formation of Chiral Thiosemicarbazide Derivatives
The reaction of isothiocyanates with hydrazides is a direct and efficient method for the synthesis of thiosemicarbazides. nih.gov this compound readily reacts with various hydrazide derivatives to form chiral thiosemicarbazides. This reaction involves the nucleophilic addition of the terminal nitrogen atom of the hydrazide to the electrophilic carbon atom of the isothiocyanate group.
For instance, the treatment of a hydrazide, such as N-[3-hydrazinyl-3-oxo-1-phenylpropyl]-4-methylbenzene-1-sulfonamide, with this compound in a suitable solvent like methanol (B129727) or ethanol (B145695) yields the corresponding 1,4-disubstituted thiosemicarbazide. mdpi.com The reaction typically proceeds under mild conditions, often with heating to ensure completion. nih.govmdpi.com The resulting chiral thiosemicarbazide retains the stereocenter from the parent isothiocyanate and incorporates the structural features of the hydrazide, making it a valuable intermediate for further synthetic transformations. researchgate.net
Table 1: Synthesis of Chiral Thiosemicarbazide Derivatives
| Isothiocyanate | Hydrazine Derivative | Resulting Product |
| This compound | N-[3-hydrazinyl-3-oxo-1-phenylpropyl]-4-methylbenzene-1-sulfonamide mdpi.com | Chiral N,N'-disubstituted thiosemicarbazide mdpi.com |
| Phenyl isothiocyanate | Girard's reagent T nih.gov | N-{[(phenylamino)thioxomethyl]hydrazino carbonyl methyl} trimethyl ammonium chloride nih.gov |
| Aromatic isothiocyanates | 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide mdpi.com | 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides mdpi.com |
Cyclization Reactions Leading to Heterocyclic Systems (e.g., Triazoles)
The chiral thiosemicarbazide derivatives synthesized from this compound are key intermediates for the construction of various heterocyclic systems. A prominent example is the synthesis of substituted 1,2,4-triazoles. The intramolecular cyclization of 1,4-disubstituted thiosemicarbazides can be achieved under either acidic or alkaline conditions. idosi.orgresearchgate.net
In a typical procedure, the thiosemicarbazide derivative is heated in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This condition promotes the cyclization through the elimination of a water molecule, leading to the formation of a 1,2,4-triazole-3-thiol ring system. researchgate.net Alternatively, acid-catalyzed cyclization can also be employed. idosi.org The resulting triazole incorporates the chiral (S)-1-phenylpropyl substituent, thereby generating a new chiral heterocyclic compound. This methodology allows for the creation of structurally diverse molecules with potential applications in various fields of chemistry. nih.govrsc.org
Table 2: Cyclization to Heterocyclic Systems
| Starting Material | Reagents/Conditions | Resulting Heterocycle |
| 1,4-disubstituted thiosemicarbazides researchgate.net | 10% aq. NaOH, heat researchgate.net | 3,4-disubstituted 1,2,4-triazole-3-thiols researchgate.net |
| Lauroyl isothiocyanate + Hydrazine derivatives idosi.org | Acidic medium idosi.org | Substituted 1,2,4-triazoles idosi.org |
| N-Phenyl-N'-(2,3-diphenylpropenoyl)thiourea chemicalpapers.com | Alkali medium chemicalpapers.com | cis-1,5,6-triphenyl-2-thiouracil chemicalpapers.com |
Adduct Formation with Biological Nucleophiles (e.g., Cysteine, Glutathione)
The isothiocyanate group is highly electrophilic and reacts readily with biological nucleophiles, particularly those containing thiol groups, such as the amino acids cysteine and glutathione (B108866). unicamp.br This reactivity is central to the mechanism of action of many biologically active isothiocyanates. This compound can form covalent adducts with these nucleophiles under physiological conditions.
The reaction involves the attack of the sulfhydryl group of cysteine or glutathione on the central carbon atom of the isothiocyanate, forming a dithiocarbamate adduct. nih.gov For example, the reaction of 3-phenylpropyl isothiocyanate, a close structural analog, with L-cysteine yields S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine. nih.gov Similarly, isothiocyanates are known to be highly reactive towards glutathione (GSH), readily forming ITC-GSH adducts. unicamp.br The formation of these adducts can alter the biological properties of the parent molecule and is a key area of study in medicinal chemistry. mdpi.commdpi.com
Table 3: Adduct Formation with Biological Nucleophiles
| Isothiocyanate | Nucleophile | Resulting Adduct |
| 3-Phenylpropyl isothiocyanate nih.gov | L-Cysteine nih.gov | S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine nih.gov |
| Phenethyl isothiocyanate (PEITC) mdpi.com | N-Acetyl-L-cysteine (NAC) mdpi.com | Nα-acetyl-S-(N-phenethylthiocarbamoyl)-glutathione (PEITC-NAC conjugate) mdpi.com |
| General Isothiocyanates (ITC) unicamp.br | Glutathione (GSH) unicamp.br | ITC-GSH adduct unicamp.br |
| Phenyl isothiocyanate (PITC) researchgate.net | Cysteine peptide researchgate.net | PITC-cysteine peptide adduct researchgate.net |
Synthesis of Metal Complexes and Ligands Incorporating the Chiral Isothiocyanate
This compound can serve as a precursor for the synthesis of chiral ligands for transition metal complexes. The isothiocyanate itself is a known ligand in inorganic chemistry, typically bonding through its nitrogen or sulfur atoms. nih.gov However, it is more commonly converted into a multidentate ligand, such as a thiourea or thiosemicarbazide derivative, before complexation.
These chiral ligands, containing soft donor atoms like sulfur and nitrogen, can coordinate with a variety of metal ions, including Cu(II), Co(II), and Ni(II), to form stable metal complexes. nih.govresearchgate.net For example, a ligand derived from phenyl isothiocyanate and Girard's reagent T acts as a tridentate O, N, and S donor, forming octahedral complexes with these metal ions. nih.gov The incorporation of the chiral (S)-1-phenylpropyl moiety into the ligand framework allows for the synthesis of chiral metal complexes. These complexes are of interest in areas such as asymmetric catalysis and material science, where the defined stereochemistry around the metal center can influence the outcome of chemical reactions or the properties of the material. nsf.govresearchgate.net
Table 4: Synthesis of Metal Complexes
| Ligand Precursor | Metal Salt(s) | Resulting Complex Geometry/Type |
| Phenyl isothiocyanate Girard-T (PTHAC) nih.gov | CuCl₂, Co(CH₃COO)₂, NiCl₂ nih.gov | Octahedral nih.gov |
| N-phenyl-Ń-(3-carboxyphenol) thiourea (PCTH) researchgate.net | CuCl₂, ZnCl₂, PbCl₂, CoCl₂ researchgate.net | [M(PCTH)₂Cl₂] or [M(PCT)₂] researchgate.net |
| Benzoyl isothiocyanate + Diethylenetriamine researchgate.net | Transition metal ions researchgate.net | Stable metal complexes researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization in Research
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. It provides detailed information about the carbon-hydrogen framework of (S)-(-)-1-Phenylpropyl isothiocyanate.
¹H NMR: In ¹H NMR spectroscopy, the protons of this compound would exhibit distinct signals. The phenyl group protons typically appear as a complex multiplet in the aromatic region (~7.2-7.4 ppm). The methine proton (CH-NCS), being adjacent to both the phenyl ring and the electron-withdrawing isothiocyanate group, would be shifted downfield. The diastereotopic methylene (B1212753) protons (CH₂) of the propyl group would appear as a complex multiplet, and the terminal methyl (CH₃) protons would resonate as a triplet in the upfield region.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most characteristic signal is that of the isothiocyanate carbon (-N=C=S), which is expected to appear in the range of 130-140 ppm, though it can sometimes be broad or difficult to observe. glaserchemgroup.com The carbons of the phenyl ring would produce signals in the aromatic region (~125-140 ppm). chemicalbook.com The benzylic methine carbon (CH-NCS) and the other aliphatic carbons of the propyl chain would have distinct shifts in the upfield region.
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to definitively assign the ¹H and ¹³C signals. COSY spectra establish correlations between coupled protons (e.g., between the CH, CH₂, and CH₃ protons of the propyl chain), while HSQC spectra correlate each proton with its directly attached carbon atom, confirming the C-H framework and resolving any ambiguities in the 1D spectra.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|
| Phenyl C-H | ~7.20 - 7.40 | Multiplet (m) | ~125 - 130 |
| Phenyl C (quaternary) | - | - | ~135 - 140 |
| CH-NCS | ~4.8 - 5.0 | Triplet (t) | ~60 - 65 |
| CH₂ | ~1.8 - 2.0 | Multiplet (m) | ~30 - 35 |
| CH₃ | ~0.9 - 1.1 | Triplet (t) | ~10 - 15 |
| N=C=S | - | - | ~130 - 140 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by an intense and highly characteristic absorption band for the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in a relatively clear region of the spectrum, between 2000 and 2200 cm⁻¹. chemicalpapers.com Other key absorptions include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic propyl chain (below 3000 cm⁻¹), as well as C=C stretching bands for the aromatic ring around 1600 cm⁻¹. chemicalpapers.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric stretch of the isothiocyanate group, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | -CH₃, -CH₂-, -CH- | 3000 - 2850 | Medium |
| Asymmetric Stretch | -N=C=S | 2200 - 2000 | Strong, Sharp |
| Aromatic C=C Stretch | Ar C=C | 1600 - 1450 | Medium |
Mass Spectrometry (MS), including High-Resolution (HRMS) and Tandem (MS/MS) Approaches
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
Mass Spectrometry (MS): In a standard electron ionization (EI) mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (177.27 g/mol ). lookchem.comnih.gov Common fragmentation pathways would include benzylic cleavage to lose an ethyl radical (C₂H₅•), resulting in a fragment ion, and the formation of a stable tropylium (B1234903) ion (m/z 91). miamioh.edu
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For C₁₀H₁₁NS, the calculated exact mass is 177.06122. lookchem.com This high precision distinguishes it from other compounds with the same nominal mass.
Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. This technique is crucial for confirming the connectivity of the molecule. Derivatization with isothiocyanates is known to promote specific fragmentation patterns, such as the Edman-type cleavage in peptides, which can be exploited to provide detailed structural information. researchgate.netnih.gov
| Fragment Description | Predicted m/z | Formula of Fragment |
|---|---|---|
| Molecular Ion | 177 | [C₁₀H₁₁NS]⁺ |
| Loss of Ethyl Radical | 148 | [C₈H₆NS]⁺ |
| Tropylium Ion | 91 | [C₇H₇]⁺ |
| Phenyl Ion | 77 | [C₆H₅]⁺ |
UV-Visible Spectroscopy for Quantitative Analysis and Reaction Monitoring
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. For this compound, the presence of the phenyl group gives rise to characteristic electronic transitions. Aromatic isothiocyanates typically display absorption maxima that can be used for quantification. chemicalpapers.com For instance, phenyl isothiocyanate itself shows absorption that can be monitored. nist.gov The intensity of the absorption is directly proportional to the concentration of the compound, as described by the Beer-Lambert law. This property makes UV-Vis spectroscopy a straightforward and effective method for quantifying the concentration of the compound in solution or for monitoring the progress of a reaction involving the chromophore. For HPLC analysis, detection is often set at wavelengths such as 254 nm or 269 nm. nih.gov
Chromatographic Methods for Analysis and Purification
Chromatography is essential for separating this compound from reaction mixtures, byproducts, or complex matrices, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are the most widely used chromatographic techniques for the analysis and purification of non-volatile and thermally sensitive compounds like isothiocyanates. researchgate.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for analyzing isothiocyanates. researchgate.net A C18 (octadecylsilyl) stationary phase is commonly employed, with a mobile phase typically consisting of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water. nih.govmostwiedzy.pl Detection is usually performed with a Diode Array Detector (DAD) or a UV detector set to a wavelength where the phenyl isothiocyanate chromophore absorbs, such as 254 nm. Due to the potential for some isothiocyanates to have low water solubility, methods may be improved by heating the column to prevent precipitation and improve peak shape. researchgate.net Derivatization with reagents like phenyl isothiocyanate itself is a well-established pre-column technique to enable the analysis of compounds like amino acids and peptides, highlighting the utility of this functional group in HPLC methods. nih.gov
Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes (<2 µm) and higher pressures than conventional HPLC. This results in significantly faster analysis times, improved resolution, and higher sensitivity. UPLC is often coupled with mass spectrometry (UPLC-MS) for highly selective and sensitive quantification and characterization, providing a powerful tool for analyzing this compound in complex research applications. mdpi.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (Gradient Elution) mostwiedzy.pl |
| Flow Rate | ~1.0 mL/min |
| Detection | UV/DAD at ~254 nm |
| Column Temperature | Ambient or Elevated (e.g., 40-60°C) researchgate.net |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like isothiocyanates. mdpi.com In the context of this compound, GC-MS serves to confirm the compound's identity and assess its purity by separating it from starting materials, solvents, and byproducts. The gas chromatograph separates compounds based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique chemical fingerprint. nih.gov
The analysis begins with the injection of the sample into the GC, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a long, thin capillary column. The separation process is governed by the compound's volatility and polarity. For 1-phenylpropyl isothiocyanate, a non-polar or medium-polarity column is typically effective. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of chromatographic conditions.
Upon exiting the GC column, the molecule enters the ion source of the mass spectrometer, where it is typically bombarded with high-energy electrons (Electron Ionization, EI). This process causes the molecule to fragment in a reproducible manner. The fragmentation pattern of 1-phenylpropyl isothiocyanate is predictable based on its structure. Key fragmentation pathways would include the loss of the isothiocyanate group, cleavage of the propyl chain, and rearrangements involving the phenyl ring. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), allows for unambiguous structural confirmation. For instance, the analysis of various isothiocyanates in plant extracts and other materials is routinely performed using GC-MS. nih.govmdpi.comyu.edu.jo
Table 1: Predicted GC-MS Fragmentation Data for 1-Phenylpropyl Isothiocyanate
| Fragment Ion (m/z) | Possible Structure / Origin |
| 177 | Molecular Ion [M]⁺ |
| 148 | Loss of ethyl group (-C₂H₅) |
| 119 | Phenylpropyl cation [C₉H₁₁]⁺ |
| 105 | Tropylium cation rearrangement and loss of -NCS |
| 91 | Tropylium cation [C₇H₇]⁺ |
| 77 | Phenyl cation [C₆H₅]⁺ |
| 58 | Isothiocyanate cation [NCS]⁺ |
Note: This table represents predicted fragmentation patterns. Actual experimental data would be required for definitive confirmation.
Chiral Chromatography for Enantiomeric Separation and Purity Determination
As this compound is a chiral molecule, determining its enantiomeric purity is critical. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs), is the predominant technique for this purpose. mdpi.comnih.gov This method allows for the physical separation of the (S)- and (R)-enantiomers, enabling the precise quantification of the enantiomeric excess (e.e.).
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been functionalized with carbamate (B1207046) derivatives (e.g., amylose tris-[(S)-α-methylbenzylcarbamate]), are highly effective for resolving a wide range of chiral compounds, including isothiocyanates. mdpi.com
In a typical analysis, a solution of the isothiocyanate is passed through the HPLC column containing the CSP. The choice of mobile phase is crucial for achieving optimal separation (resolution). For isothiocyanates, mobile phases often consist of mixtures of an alkane (like n-hexane) and an alcohol modifier (like ethanol (B145695) or isopropanol) in normal-phase mode, or alcohol-water mixtures in reversed-phase or polar organic modes. mdpi.commdpi.com The two enantiomers interact differently with the CSP, leading to different retention times. The (S)-enantiomer might form a more stable complex and thus elute later than the (R)-enantiomer, or vice-versa, depending on the specific CSP and mobile phase used. By integrating the areas of the two peaks in the resulting chromatogram, the ratio of the enantiomers and the enantiomeric purity can be accurately calculated.
Table 2: Typical Conditions for Chiral HPLC Separation of Isothiocyanates
| Parameter | Description | Example |
| Technique | High-Performance Liquid Chromatography (HPLC) | Enantioselective HPLC mdpi.com |
| Chiral Stationary Phase (CSP) | Immobilized polysaccharide derivative on silica (B1680970) support | CHIRALPAK IH-3 (amylose tris-[(S)-methylbenzylcarbamate]) mdpi.com |
| Mobile Phase | Organic solvents or aqueous-organic mixtures | Pure ethanol; Acetonitrile/Water mixtures mdpi.com |
| Detection | UV-Vis Detector | 240 nm mdpi.com |
| Principle | Differential transient diastereomeric interactions between enantiomers and the CSP | Chiral recognition leading to different retention times nih.gov |
Advanced Analytical Techniques for Mechanistic Studies
To move beyond simple characterization and delve into the reactivity and transformation of this compound, more sophisticated analytical methods are required. These techniques allow researchers to observe reactions as they happen and to trace the path of individual atoms through complex chemical rearrangements.
In Situ Spectroscopic Monitoring of Reaction Pathways
Understanding the mechanism of a chemical reaction involves identifying transient intermediates and determining reaction kinetics. In situ spectroscopy allows for the real-time monitoring of a reaction mixture without the need for sampling and quenching. researchgate.net Fourier-transform infrared (FTIR) spectroscopy is particularly well-suited for studying reactions involving isothiocyanates due to the strong and distinct absorption band of the isothiocyanate (-N=C=S) functional group.
The asymmetric stretching vibration of the -N=C=S group appears in a relatively clear region of the infrared spectrum, typically around 2100 cm⁻¹. To study a reaction, such as the common nucleophilic addition of an amine or thiol to this compound, the reactants can be mixed in a specialized IR cell (e.g., an attenuated total reflectance (ATR) cell). By collecting IR spectra at regular intervals, the decrease in the intensity of the isothiocyanate peak can be tracked over time. Simultaneously, the appearance and growth of new peaks corresponding to the reaction product (e.g., N-H and C=S vibrations of a thiourea) can be observed. researchgate.net This data provides direct evidence of the reaction progress, allows for the calculation of reaction rates, and can help identify any short-lived intermediate species that may appear during the transformation.
Isotopic Labeling Studies (e.g., ¹⁵N-isotopic labelling)
Isotopic labeling is a powerful and definitive tool for elucidating reaction mechanisms by tracing the fate of specific atoms. researchgate.net In the context of this compound, synthesizing the molecule with a heavy isotope of nitrogen (¹⁵N) in place of the natural abundance ¹⁴N provides an unambiguous probe for mechanistic studies.
The ¹⁵N-labeled isothiocyanate can be prepared from a corresponding ¹⁵N-labeled primary amine precursor. Once synthesized, this labeled compound can be subjected to a chemical reaction. The resulting products are then analyzed using techniques that are sensitive to the isotopic change, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In mass spectrometry, the mass of any nitrogen-containing fragment in the product will be shifted by one mass unit, confirming that the nitrogen atom from the isothiocyanate was incorporated into that specific product. In NMR spectroscopy, the ¹⁵N nucleus is NMR-active (spin ½), allowing for the use of experiments like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC). These experiments show correlations between the ¹⁵N atom and any protons attached to it or located nearby, providing precise information about the bonding environment of the nitrogen atom in the final product. researchgate.net This technique is invaluable for distinguishing between possible reaction pathways, especially in cases of complex rearrangements where the connectivity of atoms is altered. researchgate.net
Molecular Mechanisms of Action and Biological Activities Excluding Clinical Human Data
Modulatory Effects on Phase I and Phase II Xenobiotic-Metabolizing Enzymes
The biological activities of phenylpropyl isothiocyanate are significantly defined by its influence on Phase I and Phase II enzymes. These enzyme families are central to the body's defense against toxic and carcinogenic substances.
Phase II enzymes play a critical role in detoxification by conjugating and facilitating the excretion of harmful compounds. nih.gov Phenylpropyl isothiocyanate (PPITC) has been investigated for its ability to induce Glutathione (B108866) S-Transferases (GSTs), a key family of Phase II enzymes. nih.gov
In a study comparing the GST-inducing activity of various phenylalkyl isothiocyanates in the tissues of A/J mice, PPITC demonstrated notable activity. nih.gov The research also synthesized and tested a water-soluble cysteine conjugate of PPITC, S-[N-(3-phenylpropyl)(thiocarbamoyl)]-L-cysteine, to assess its potential as a less toxic, more targeted agent. nih.gov The results showed an interesting structure-activity relationship: while PPITC itself was a potent inducer, its activity varied compared to its conjugate and to benzyl (B1604629) isothiocyanate (BITC), another member of the isothiocyanate family. nih.gov Specifically, the parent isothiocyanates showed an inverse order of activity compared to their cysteine conjugates; increasing the alkyl chain length from benzyl (one carbon) to phenylpropyl (three carbons) resulted in higher enzyme-inducing activity for the parent compound. nih.gov
Table 1: Comparison of Glutathione S-Transferase (GST) Induction by Phenylpropyl Isothiocyanate (PPITC) and Related Compounds in Mouse Tissues Data synthesized from research on the relative enzyme-inducing activities of parent isothiocyanates and their cysteine conjugates. nih.gov
| Compound | Relative GST-Inducing Activity (Parent Compound) | Relative GST-Inducing Activity (Cysteine Conjugate) |
|---|---|---|
| Benzyl Isothiocyanate (BITC) | Less Active | More Active |
| Phenylpropyl Isothiocyanate (PPITC) | More Active | Less Active |
While the broader class of isothiocyanates is known to induce NAD(P)H:Quinone Oxidoreductase 1 (NQO1), detailed studies focusing specifically on the induction of NQO1 by phenylpropyl isothiocyanate were not found in the available research.
Phase I cytochrome P450 (CYP) enzymes are responsible for metabolizing a wide range of compounds. However, they can also bio-activate pro-carcinogens into their ultimate carcinogenic forms. nih.gov The inhibition of these enzymes is a key mechanism of chemoprevention. nih.govnih.gov
Phenylpropyl isothiocyanate has been shown to be an effective inhibitor of specific CYP enzymes, notably CYP1A1 and CYP1A2, which are involved in activating heterocyclic amines, a class of carcinogens found in cooked meats. A 1996 study using liver microsomes from hamsters demonstrated that PPITC caused a dose-dependent inhibition of both CYP1A1 and CYP1A2 activity. nih.gov The activity of CYP1A1 was measured via the ethoxyresorufin-O-deethylation (EROD) assay, while CYP1A2 activity was measured by the methoxyresorufin-O-demethylation (MROD) assay. nih.gov Furthermore, research on purified cytochrome P450 2B1 identified PPITC as a potent competitive inhibitor of this enzyme. acs.org
Table 2: Dose-Dependent Inhibition of Cytochrome P450 1A1 and 1A2 Activities by Phenylpropyl Isothiocyanate (PPITC) Data from a study on the effects of various isothiocyanates on hamster liver microsomes. nih.gov
| Enzyme Assay | PPITC Concentration | % Inhibition (Mean) |
|---|---|---|
| EROD (CYP1A1 Activity) | 0.05 µmol/plate | 67.5% |
| EROD (CYP1A1 Activity) | 0.10 µmol/plate | 82.5% |
| MROD (CYP1A2 Activity) | 0.05 µmol/plate | 47.5% |
| MROD (CYP1A2 Activity) | 0.10 µmol/plate | 70.0% |
No specific data was found in the searched literature regarding the inhibition of CYP2A13 by phenylpropyl isothiocyanate.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response, controlling the expression of many Phase II detoxification and antioxidant enzymes. nih.govbohrium.commdpi.com While many isothiocyanates, particularly sulforaphane (B1684495) and phenethyl isothiocyanate, are well-documented activators of the Nrf2/ARE (Antioxidant Response Element) pathway, research findings specifically detailing the activity of (S)-(-)-1-Phenylpropyl isothiocyanate on this transcriptional pathway are not available in the provided search results. nih.govresearchwithrutgers.comnih.gov
Cellular and Molecular Responses in Pre-clinical Models
The interactions of isothiocyanates at the enzymatic level often translate into broader cellular responses, including effects on cell proliferation and survival.
Research into the effects of this compound on cell cycle progression is limited. While related compounds such as phenethyl isothiocyanate (PEITC) and phenylhexyl isothiocyanate (PHI) have been shown to induce cell cycle arrest, typically at the G2/M phase, in various cancer cell lines, specific studies demonstrating this effect for phenylpropyl isothiocyanate are not described in the available literature. nih.govnih.govnih.gov
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many isothiocyanates are known to induce apoptosis through caspase-dependent pathways. frontiersin.orgnih.gov However, studies focusing specifically on the ability of this compound to induce apoptosis and the associated molecular mechanisms are not available in the provided search results. Research on a series of phenylalkyl isothiocyanates did not include the phenylpropyl variant in its analysis of apoptosis induction. nih.gov
Modulation of Cellular Signaling Pathways (e.g., MAPK, ERK, PI3K, JNK)
This compound, a member of the isothiocyanate family, has been shown to influence key cellular signaling pathways involved in cell proliferation, survival, and inflammation. Research primarily on related isothiocyanates like phenethyl isothiocyanate (PEITC) provides insights into these mechanisms.
Isothiocyanates can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include the Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK pathways. nih.govnih.gov These pathways are crucial for transmitting signals from the cell surface to the nucleus, thereby regulating gene expression and various cellular processes. nih.gov For instance, studies on PEITC have demonstrated its ability to inhibit the activation of ERK. nih.govresearchgate.net The JNK and p38 MAPK cascades are strongly activated by cellular stressors and pro-inflammatory agents. nih.gov
Furthermore, isothiocyanates can impact the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway. nih.gov This pathway is vital for promoting cell survival and blocking apoptosis. nih.gov Studies have shown that PEITC can decrease the phosphorylation of Akt, a key component of this pathway, in a dose-dependent manner, without altering the total Akt levels. researchgate.netnih.gov This inhibition of Akt activation is a significant mechanism through which isothiocyanates can exert their anti-cancer effects. nih.gov
The modulation of these signaling pathways is a critical aspect of the biological activity of isothiocyanates, contributing to their chemopreventive properties by affecting cell growth, proliferation, and apoptosis. nih.gov
Impact on Oxidative Stress Responses
This compound and related compounds have a notable impact on cellular oxidative stress responses. Isothiocyanates like phenethyl isothiocyanate (PEITC) have been shown to induce the generation of reactive oxygen species (ROS) in cancer cells. nih.govmdpi.comnih.gov This pro-oxidant activity can lead to oxidative cell death. nih.gov
Specifically, PEITC has been observed to induce cytosolic, lipid, and mitochondrial ROS production in osteosarcoma cells. nih.gov This increase in ROS levels is often accompanied by a depletion of glutathione (GSH), a major intracellular antioxidant. nih.gov The induction of oxidative stress is a key mechanism behind the anti-cancer effects of these compounds. mdpi.com
Paradoxically, isothiocyanates can also enhance the cell's antioxidant defenses. They are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor. mdpi.comnih.gov Nrf2 plays a central role in the antioxidant response by upregulating the expression of various antioxidant and detoxification genes. nih.gov However, the initial effect of isothiocyanates often involves an increase in ROS, which can trigger cellular apoptosis before the Nrf2-mediated antioxidant response can fully take effect. nih.gov
Suppression of Inflammatory Pathways
This compound and other isothiocyanates exhibit significant anti-inflammatory properties by suppressing key inflammatory pathways. A primary target of these compounds is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation. researchgate.netmdpi.commdpi.com
Isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to inhibit the activation of NF-κB. researchgate.netnih.gov This, in turn, leads to the downregulation of various pro-inflammatory mediators. For instance, isothiocyanates can decrease the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). mdpi.commdpi.com They can also inhibit the production of enzymes involved in the inflammatory process, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com
The anti-inflammatory effects of isothiocyanates are also linked to their ability to modulate the MAPK signaling pathway, as inflammation and MAPK signaling are often interconnected. researchgate.net By suppressing these inflammatory pathways, isothiocyanates can help to mitigate inflammatory responses that are often associated with the development and progression of various chronic diseases, including cancer. mdpi.com
Inhibition of Urease Activity
This compound belongs to a class of compounds that have been investigated for their ability to inhibit urease activity. Urease is a nickel-dependent enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamic acid. nih.govnih.gov This enzymatic activity is a significant virulence factor for several pathogenic bacteria. dntb.gov.ua
The inhibition of urease is a target for the development of new antimicrobial agents. nih.gov Various compounds, including thiourea (B124793) derivatives and other sulfur-containing compounds, have been studied for their anti-urease potential. nih.gov While specific data on this compound's direct interaction with urease is limited in the provided results, the general class of isothiocyanates has been explored in this context. For instance, carbon disulfide has shown anti-ureolytic activity against pure urease. researchgate.net
The mechanism of urease inhibition often involves the interaction of the inhibitor with the nickel ions in the active site of the enzyme. nih.gov Compounds with functional groups capable of binding to these metal ions can effectively block the enzyme's activity.
Chemopreventive Activities in In Vitro and In Vivo Animal Models
Inhibition of DNA Adduct Formation and DNA Methylation
This compound and related isothiocyanates have demonstrated the ability to inhibit the formation of DNA adducts, which are covalent bonds between a chemical carcinogen and DNA. nih.govnih.govyoutube.com The formation of DNA adducts is a critical step in the initiation of chemical carcinogenesis. nih.gov
Studies have shown that dietary administration of isothiocyanates like phenethyl isothiocyanate (PEITC) can inhibit the formation of DNA adducts from tobacco smoke carcinogens such as benzo[a]pyrene (B130552) (B[a]P) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) in the lungs of mice. nih.govresearchgate.net Specifically, PEITC was found to inhibit the formation of DNA adducts that release 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB). nih.gov However, the inhibition was described as modest, suggesting other mechanisms are also involved in chemoprevention. nih.gov
In addition to preventing DNA adduct formation, isothiocyanates can also influence DNA methylation patterns. nih.gov Aberrant DNA methylation, particularly the hypermethylation of tumor suppressor gene promoters, is a common epigenetic alteration in cancer. nih.govnih.gov PEITC has been identified as a regulator of DNA methylation, capable of reversing the silencing of tumor suppressor genes like RASSF1A by inducing promoter demethylation. nih.gov This is achieved, in part, by inhibiting the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). nih.gov
Inhibition of Tumorigenesis in Specific Organ Systems (e.g., Lung, Esophagus)
This compound (PPITC) has shown remarkable efficacy in inhibiting tumorigenesis in specific organ systems, particularly the esophagus, in animal models. oup.comnih.govoup.com
In studies using a rat esophageal cancer model induced by the carcinogen N'-nitrosonornicotine (NNN), dietary administration of PPITC significantly reduced both the incidence and multiplicity of esophageal tumors by over 95%. nih.govoup.com This potent inhibitory effect was observed at different dietary concentrations. oup.com Research has indicated that the inhibitory activity of arylalkyl isothiocyanates against esophageal tumorigenesis correlates with the length of their alkyl side chain, with PPITC being considerably more potent than phenethyl isothiocyanate (PEITC). oup.com PPITC was found to be the most effective inhibitor of NNN metabolism among isothiocyanates with an alkyl chain length of six carbons or less. oup.com
Similarly, in models of lung tumorigenesis, isothiocyanates have demonstrated chemopreventive effects. For instance, PEITC has been shown to significantly decrease the incidence and multiplicity of lung adenomas and adenocarcinomas in hamsters treated with the carcinogen N-nitrosobis(2-oxopropyl)amine (BOP). nih.gov The inhibition of lung tumor incidence was dose-dependent. nih.gov
Table 1: Effect of Dietary Isothiocyanates on NNN-Induced Esophageal Tumorigenesis in Rats This table is interactive. You can sort and filter the data.
| Isothiocyanate | Dietary Concentration (µmol/g) | Tumor Incidence (%) | Tumor Multiplicity (tumors/animal) | Reference |
|---|---|---|---|---|
| Control (NNN only) | 0 | 71 | 1.57 | nih.govoup.com |
| PPITC | 1.0 | <5 | <0.05 | nih.govoup.com |
| PPITC | 2.5 | <5 | <0.05 | nih.govoup.com |
Effects on Cell Proliferation and Angiogenesis
Research into phenylalkyl isothiocyanates, such as Phenethyl isothiocyanate (PEITC), demonstrates significant effects on cell proliferation and the formation of new blood vessels (angiogenesis), which are critical processes in cancer development.
Studies have shown that PEITC can inhibit the growth of cancer cells and trigger their programmed death (apoptosis). nih.gov A key aspect of its anti-cancer activity is the inhibition of angiogenesis. In laboratory settings, PEITC has been observed to decrease the survival of human umbilical vein endothelial cells (HUVEC) in a manner dependent on concentration and time. nih.gov It significantly hampers the ability of these cells to form capillary-like tube structures and to migrate, both of which are essential for creating new blood vessels. nih.gov The mechanisms underlying these anti-angiogenic effects include the suppression of vascular endothelial growth factor (VEGF) secretion and the downregulation of its receptor, VEGF receptor 2. nih.gov Furthermore, PEITC inactivates the pro-survival kinase Akt, a critical component of cell survival pathways. nih.gov
Similarly, Phenylhexyl isothiocyanate (PHI), another related compound, has been shown to inhibit cell growth in various hematological tumor cell lines. nih.gov It effectively induces cell cycle arrest and promotes apoptosis both in cell cultures and in animal models. nih.gov
Table 1: Effects of Phenylalkyl Isothiocyanates on Cell Proliferation and Angiogenesis
| Compound | Biological Effect | Mechanism of Action |
|---|---|---|
| Phenethyl isothiocyanate (PEITC) | Inhibits angiogenesis in vitro and ex vivo. nih.gov | Suppresses VEGF secretion, down-regulates VEGF receptor 2, and inactivates the Akt signaling pathway. nih.gov |
| Phenylhexyl isothiocyanate (PHI) | Inhibits cell proliferation and induces apoptosis. nih.gov | Induces cell cycle arrest at the G0/G1 phase; increases expression of caspases 3, 8, and 9. nih.gov |
| Baohuoside I (BI) (Reference for PPARγ pathway) | Inhibits MM-stimulated angiogenesis. frontiersin.org | Binds to and activates PPARγ, which in turn suppresses VEGF transcription. frontiersin.org |
Broader Biological Activities and Mechanistic Investigations
Antimicrobial Effects (Antibacterial, Antifungal) and Associated Mechanisms
Phenyl isothiocyanates have demonstrated notable antimicrobial properties. Phenyl isothiocyanate (PITC) has been assessed for its antibacterial effects against both Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 1000 µg/mL for both bacterial species. researchgate.net The primary mechanism of its antibacterial action involves interaction with the bacterial cell at multiple points. researchgate.net This interaction leads to significant changes in the cell membrane's properties, including a decrease in negative surface charge and alterations in surface hydrophilicity. researchgate.netresearchgate.net Ultimately, PITC disrupts membrane function and integrity, leading to cell death. researchgate.netresearchgate.net
Phenethyl isothiocyanate (PEITC) also exhibits strong antimicrobial potential by disrupting the bacterial cell membrane. researchgate.netnih.gov It is effective against the formation of biofilms by S. aureus, a key factor in persistent infections. mdpi.com PEITC was found to disrupt over 86% of a mature S. aureus biofilm after 24 hours of treatment. mdpi.com This effect is linked to an increase in intracellular reactive oxygen species (ROS) and the downregulation of genes associated with adhesion and biofilm formation. mdpi.com The aromatic structure of these isothiocyanates is believed to facilitate their ability to cross bacterial membrane structures, enhancing their antimicrobial activity compared to aliphatic ITCs. nih.gov
Table 2: Antimicrobial Mechanisms of Phenyl Isothiocyanates
| Compound | Target Microbe(s) | Mechanism of Action |
|---|---|---|
| Phenyl isothiocyanate (PITC) | E. coli, S. aureus | Disrupts cell membrane integrity and function, alters membrane surface properties. researchgate.netresearchgate.net |
| Phenethyl isothiocyanate (PEITC) | S. aureus, P. aeruginosa, E. coli | Affects cellular membrane integrity, disrupts mature biofilms, increases intracellular ROS, downregulates adhesion and biofilm-related genes. nih.govmdpi.com |
| Allyl isothiocyanate (AITC) | E. coli O157:H7 | Affects cell membrane integrity. nih.gov |
Role as an H₂S Donor and its Biochemical Generation Pathways
A significant aspect of the biological activity of isothiocyanates is their ability to act as donors of hydrogen sulfide (B99878) (H₂S). nih.govresearchgate.netunipi.it H₂S is recognized as a gasotransmitter, a signaling molecule involved in numerous physiological processes, including the regulation of inflammation, blood pressure, and neuromodulation. nih.govresearchgate.net
The isothiocyanate functional group (-N=C=S) can release H₂S, particularly in the presence of biological thiols such as L-cysteine. researchgate.net This process allows for a slow and sustained release of H₂S, which is considered an ideal characteristic for a therapeutic H₂S donor. unipi.it This H₂S-releasing capability is hypothesized to be a key mechanism underlying many of the pharmacological effects observed with natural isothiocyanates from the Brassicaceae family. researchgate.netunipi.it The generation of H₂S from these compounds may account for, at least in part, their beneficial effects in the cardiovascular and nervous systems. unipi.it
Neuroprotective Potential and Underlying Mechanisms
Isothiocyanates, including PEITC, have shown considerable neuroprotective potential in various in vitro models of neuroinflammation and neurodegeneration. researchgate.netnih.gov These compounds are liposoluble, which allows them to cross the blood-brain barrier and exert their effects within the central nervous system. researchgate.net
The neuroprotective mechanisms are multifaceted. One of the most investigated pathways is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2). researchgate.netnih.gov When activated, Nrf2 translocates to the nucleus and stimulates the transcription of a suite of antioxidant and cytoprotective enzymes, including heme oxygenase-1 (HO-1). researchgate.net This Nrf2 activation helps to counteract oxidative stress, a common factor in neurodegenerative diseases. researchgate.net
Furthermore, isothiocyanates can modulate inflammatory processes in the brain. nih.gov For instance, PEITC has been shown to inhibit the expression and activity of matrix metalloproteinases (MMP-2 and MMP-9), enzymes that are implicated in the pathogenesis of several neurological diseases. researchgate.netnih.gov This inhibition is mediated through the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway. researchgate.netnih.gov By reducing oxidative stress and inflammation, isothiocyanates represent promising agents for the prevention and treatment of neurodegenerative conditions. nih.gov
Protective Effects in Organ Damage Models (e.g., Cisplatin-induced nephrotoxicity via HO-1 induction)
Cisplatin is a potent anticancer drug, but its use is often limited by severe side effects, most notably kidney damage (nephrotoxicity). nih.govnih.gov This nephrotoxicity is strongly linked to the induction of oxidative stress, inflammation, and apoptosis in renal cells. nih.govrsc.org
A critical defense mechanism against such damage is the induction of heme oxygenase-1 (HO-1), a stress-responsive enzyme with potent antioxidant and anti-inflammatory properties. nih.gov The induction of HO-1 is primarily regulated by the transcription factor Nrf2. nih.govmdpi.com As established, isothiocyanates are effective activators of the Nrf2 pathway. researchgate.netnih.gov
Therefore, by activating Nrf2, isothiocyanates can upregulate the expression of HO-1. This induction of HO-1 can, in turn, protect kidney cells from cisplatin-induced injury by mitigating oxidative stress and inflammatory responses. nih.gov Studies have shown that pharmacological induction of HO-1 ameliorates cisplatin-induced nephrotoxicity, supporting the therapeutic potential of Nrf2 activators, like isothiocyanates, in preventing this form of organ damage. nih.govscienceopen.com
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Side Chain Modifications on Biological Efficacy
Modifications to the side chain of phenylalkyl isothiocyanates have been a key focus of SAR studies, demonstrating a clear link between the structural characteristics of the side chain and the compound's biological and inhibitory power.
The length of the alkyl chain separating the phenyl group from the isothiocyanate moiety is a critical determinant of biological efficacy. Studies on arylalkyl isothiocyanates have consistently shown that increasing the alkyl chain length enhances inhibitory activity against carcinogenesis. aacrjournals.orgnih.gov
For instance, in studies comparing arylalkyl isothiocyanates, a clear trend emerges where longer chain compounds exhibit greater potency. Research on the inhibition of lung tumorigenesis demonstrated that 3-phenylpropyl isothiocyanate (PPITC) and 4-phenylbutyl isothiocyanate (PBITC) were considerably more potent inhibitors than phenethyl isothiocyanate (PEITC), which has a shorter two-carbon chain. aacrjournals.org 6-phenylhexyl isothiocyanate (PHITC) appeared to be the most potent inhibitor among the tested compounds. aacrjournals.org At a dose of 0.2 µmol/day, PHITC reduced tumor multiplicity by 85%. aacrjournals.org
This structure-activity relationship is further supported by in vitro studies on the inhibition of NNK oxidation, a key bioactivation step in lung carcinogenesis. The inhibitory potency (measured by IC50 values) increased with the alkyl chain length: PBITC and PHITC (IC50 of 15-180 nM) were more potent than PEITC (IC50 of 120-300 nM), which in turn was more potent than benzyl (B1604629) isothiocyanate (BITC) (IC50 of 500-1400 nM). nih.gov This suggests that the longer alkyl chain allows for a more favorable interaction with the active site of the target enzymes. nih.gov
The following table summarizes the inhibitory effects of various arylalkyl isothiocyanates, illustrating the impact of alkyl chain length.
| Compound | Alkyl Chain Length | Relative Inhibitory Potency |
| Benzyl isothiocyanate (BITC) | 1 Carbon | + |
| Phenethyl isothiocyanate (PEITC) | 2 Carbons | ++ |
| 3-Phenylpropyl isothiocyanate (PPITC) | 3 Carbons | +++ |
| 4-Phenylbutyl isothiocyanate (PBITC) | 4 Carbons | +++ |
| 5-Phenylpentyl isothiocyanate (PPeITC) | 5 Carbons | +++ |
| 6-Phenylhexyl isothiocyanate (PHITC) | 6 Carbons | ++++ |
| 8-Phenyloctyl isothiocyanate | 8 Carbons | +++++ |
| 10-Phenyldecyl isothiocyanate | 10 Carbons | +++++ |
Data compiled from studies on inhibition of lung tumorigenesis. aacrjournals.orgresearchgate.net
Substitution on the phenyl ring significantly modulates the biological activity of isothiocyanates. The nature and position of the substituent group can either enhance or diminish the compound's efficacy by altering its electronic properties and steric profile. lumenlearning.comlibretexts.org
Generally, the introduction of substituent groups on the aryl ring of phenyl isothiocyanate has been shown to decrease its antioxidant activity. nih.gov For example, 3-methoxyphenyl (B12655295) ITC, 4-methoxyphenyl (B3050149) ITC, and 4-methylphenyl ITC all exhibited a reduction in DPPH radical scavenging ability compared to the unsubstituted phenyl isothiocyanate. nih.gov This suggests that for certain activities, an unsubstituted phenyl ring is optimal. The presence of electron-donating groups on the aryl ring, in particular, was observed to decrease free radical scavenging ability. nih.gov
Conversely, the presence of electron-withdrawing groups can favor certain reactions. For instance, such substituents could facilitate the nucleophilic addition to the sulfur atom of the isothiocyanate group, potentially increasing the efficiency of reactions involved in some biological activities. nih.gov However, in the context of herbicidal activity, derivatives containing a cyclohexane (B81311) ring showed much higher activity than those with a benzene (B151609) ring, indicating that replacing the aromatic system entirely can be beneficial for certain applications. researchgate.net The electronic effects of substituents are key; activating groups donate electron density to the ring, potentially accelerating reactions where the ring acts as a nucleophile, while deactivating groups withdraw electron density, slowing these reactions. lumenlearning.com
Stereochemical Influence on Biological Activity and Specificity
Chirality, or the "handedness" of a molecule, is a fundamental aspect of its interaction with biological systems, which are themselves chiral. nih.govmdpi.com The spatial arrangement of atoms defines an enantiomer, and this stereochemistry has a profound impact on biological activity, target binding, and specificity. nih.govnih.gov
The existence of a chiral center in molecules like 1-phenylpropyl isothiocyanate means it can exist as two non-superimposable mirror images: the (S)- and (R)-enantiomers. mdpi.com Biological systems, particularly enzymes and receptors, are highly stereoselective, meaning they often interact preferentially with one enantiomer over the other. derangedphysiology.com This can lead to significant differences in the biological and pharmacological activity between the two isomers. nih.gov
For many chiral drugs, one enantiomer is responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects. derangedphysiology.comnih.gov For example, in the case of the anti-inflammatory drug ketoprofen, the S-enantiomer is primarily responsible for the inhibition of prostaglandin (B15479496) synthesis, a key anti-inflammatory mechanism. nih.gov In contrast, the R-isomer contributes more significantly to the drug's analgesic effects and does not amplify inflammatory cytokine production as the S-isomer can. nih.gov
While direct comparative studies specifically on the (S)- and (R)-isomers of 1-phenylpropyl isothiocyanate are not extensively detailed in the provided literature, the principle of stereoselectivity is well-established. Studies on other chiral compounds show that pharmacokinetic profiles can also differ significantly between enantiomers, affecting their absorption, distribution, metabolism, and excretion. nih.gov It is a general principle that the biological activity of chiral compounds is highly dependent on their stereochemistry. nih.govnih.gov
The differential activity of enantiomers stems from their distinct three-dimensional arrangements, which dictate how they fit into the chiral binding sites of enzymes and receptors. nih.gov For a substrate to bind effectively to an enzyme's active site, a precise spatial orientation of its functional groups is required to align with the complementary groups on the enzyme. This is often described by the "three-point attachment model."
The (S)- and (R)-enantiomers of a chiral molecule will present their constituent atoms and functional groups in different spatial orientations. Consequently, one isomer, for instance (S)-(-)-1-Phenylpropyl isothiocyanate, may achieve a perfect or near-perfect fit with the target enzyme, allowing for optimal interaction and subsequent biological effect. Its counterpart, the (R)-isomer, being a mirror image, will not be able to align its functional groups in the same effective manner, resulting in a weaker or non-existent interaction. nih.gov
Molecular modeling studies have illuminated the structural and stereochemical requirements for efficient interaction with enzyme targets. nih.gov These studies confirm that stereochemistry can significantly affect target binding, leading to differences in activity. researchgate.net For isothiocyanates that inhibit tubulin polymerization, the specific chemical structure and its 3D conformation strongly influence their potential, highlighting that biological activity results from sophisticated, multi-point interactions rather than simple chemical reactivity. nih.govmdpi.com
Physicochemical Descriptors and Their Correlation with Activity
The biological activity of isothiocyanates can be quantitatively linked to their physicochemical properties through Quantitative Structure-Activity Relationship (QSAR) models. These models use molecular descriptors to predict the activity of compounds, providing a basis for designing more effective molecules. researchgate.net
Key physicochemical descriptors that correlate with the biological activity of isothiocyanates include lipophilicity, electronic properties, and molecular shape.
Lipophilicity (log P): The partition coefficient (log P) is a measure of a compound's lipophilicity or hydrophobicity. Studies have shown that the inhibitory potency of isothiocyanates against lung tumorigenesis is correlated with their log P values. researchgate.net High lipophilicity is considered an important factor for inhibitory activity. researchgate.net
Electronic Properties: Descriptors such as partial charge, polarity, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and the HOMO-LUMO gap are crucial. researchgate.netresearchgate.net These properties govern the reactivity of the isothiocyanate group and its ability to interact with biological nucleophiles. The partial charge and reactivity of ITCs have been identified as key properties underlying their antibacterial activity. researchgate.net
QSAR studies have successfully modeled the antimicrobial activity of various isothiocyanates, demonstrating that a combination of partial charge, polarity, reactivity, and shape are key determinants of their efficacy. researchgate.net These models can be used to predict the activity of new isothiocyanates and guide the synthesis of novel compounds with enhanced biological profiles. researchgate.net
Relationship between Lipophilicity (log P) and Biological Outcomes
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P), is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile. It influences absorption, distribution, metabolism, and excretion (ADME) properties, as well as the ability to interact with biological targets.
The general trend observed in homologous series of phenylalkyl isothiocyanates indicates that increasing the length of the alkyl chain, which in turn increases lipophilicity, can lead to greater biological activity. For instance, studies have shown that increasing the alkyl chain length of parent isothiocyanates can result in higher enzyme-inducing activity. nih.gov This principle is fundamental to understanding the potential biological efficacy of this compound in relation to its shorter and longer chain analogs.
Table 1: Comparison of Lipophilicity and Biological Activity Trends in Phenylalkyl Isothiocyanates
| Compound | Alkyl Chain Length | Predicted log P (XLogP3) | General Biological Activity Trend |
| Benzyl isothiocyanate | 1 | 2.6 | Baseline |
| Phenethyl isothiocyanate | 2 | 3.2 | Increased activity compared to Benzyl ITC |
| This compound | 3 | 4.0 | Potentially higher activity due to increased lipophilicity |
| Phenylbutyl isothiocyanate | 4 | 4.5 | Generally shows higher activity than shorter chain analogs |
This table presents a qualitative trend based on published research on homologous series. Specific activity values can vary depending on the biological endpoint being measured.
Correlation between Reactivity Towards Biological Nucleophiles (e.g., Glutathione) and Bioactivity
The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by thiol groups present in biological molecules, most notably glutathione (B108866) (GSH), a key intracellular antioxidant. This reaction, often catalyzed by glutathione S-transferases (GSTs), is a primary route of metabolism and detoxification for isothiocyanates. The rate of this conjugation reaction is a critical factor influencing the bioavailability and, consequently, the biological activity of the parent compound.
Research has indicated that for certain biological effects, such as the inhibition of tumorigenesis, a lower reactivity towards glutathione is associated with higher inhibitory potency. This is because a slower rate of conjugation allows the isothiocyanate to persist in its active form for a longer duration, increasing the likelihood of it reaching its intended molecular targets. Studies on phenylalkyl isothiocyanates have shown that the reactivity with thiols tends to decrease as the length of the alkyl chain increases.
While specific kinetic data for the reaction of this compound with glutathione is not available, the established trend within its homologous series provides a basis for inferring its reactivity. It is anticipated to be less reactive than benzyl isothiocyanate and phenethyl isothiocyanate, which could contribute to a more sustained biological effect.
Table 2: Structure-Reactivity Relationship in Phenylalkyl Isothiocyanates with Glutathione
| Compound | Alkyl Chain Length | Reactivity with Glutathione (Qualitative) | Implication for Bioactivity |
| Benzyl isothiocyanate | 1 | High | Rapid conjugation, potentially shorter duration of action |
| Phenethyl isothiocyanate | 2 | Moderate | Slower conjugation than Benzyl ITC |
| This compound | 3 | Relatively Lower | Potentially longer half-life in its active form |
| Phenylbutyl isothiocyanate | 4 | Low | Slow conjugation, potentially more sustained activity |
This table illustrates the general inverse relationship between alkyl chain length and reactivity with glutathione for phenylalkyl isothiocyanates.
Rational Design of Novel Phenylpropyl Isothiocyanate Analogs with Enhanced Activity or Specificity
The rational design of novel analogs based on a lead compound like this compound aims to optimize its therapeutic properties while minimizing undesirable effects. This process leverages the structure-activity relationship data discussed previously.
Key strategies in the rational design of phenylpropyl isothiocyanate analogs include:
Modulation of Lipophilicity: Based on the principle that increased lipophilicity can enhance activity, analogs can be designed by modifying the phenyl ring or the propyl chain. For example, the introduction of small alkyl or halogen substituents on the phenyl ring could fine-tune the log P value.
Alteration of Electrophilicity: The reactivity of the isothiocyanate group can be modulated to control the rate of glutathione conjugation. Introducing electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the -N=C=S carbon, thereby influencing the compound's half-life and target engagement.
Introduction of Additional Functional Groups: Incorporating other functional groups can introduce new interactions with the biological target, potentially increasing affinity and specificity. For example, designing hybrid molecules that combine the phenylpropyl isothiocyanate scaffold with another pharmacophore could lead to compounds with dual mechanisms of action.
Synthesis of Prodrugs: To improve properties such as solubility or to achieve targeted delivery, prodrug strategies can be employed. For instance, conjugating the isothiocyanate to a hydrophilic molecule like cysteine can create a water-soluble prodrug that may be less toxic and can release the active parent compound at the target site. nih.gov Studies have shown that such conjugates can act as effective enzyme inducers. nih.gov
The synthesis of chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones from (R)-(+)-1-phenylpropyl isothiocyanate demonstrates the utility of this compound as a scaffold for creating more complex heterocyclic structures with potential biological activities. This highlights the potential for using this compound as a starting point for the development of novel therapeutic agents through rational design and synthetic chemistry.
Computational Chemistry and Theoretical Modeling of S 1 Phenylpropyl Isothiocyanate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. researchgate.net For a flexible molecule like (S)-(-)-1-Phenylpropyl isothiocyanate, this process is coupled with conformational analysis to identify the most stable conformers. nih.govmdpi.com The molecule's structure is defined by its bond lengths, bond angles, and dihedral (torsional) angles. The propyl chain and its rotation relative to the phenyl ring introduce several possible low-energy conformations.
Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p) or cc-pVDZ, which approximates the molecular orbitals. researchgate.netnih.govnih.govnih.gov While specific data for this compound is not available, the table below shows representative optimized geometric parameters for the closely related phenyl isothiocyanate, calculated using DFT methods. These values provide a baseline for the expected geometry of the phenyl and isothiocyanate moieties in the target molecule.
Table 1: Representative Calculated Geometric Parameters for Phenyl Isothiocyanate Data is illustrative, based on typical DFT calculations for the phenyl isothiocyanate core.
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) |
|---|---|---|
| Bond Lengths | C-N | ~1.38 Å |
| N=C | ~1.21 Å | |
| C=S | ~1.56 Å | |
| C-C (aromatic) | ~1.39 - 1.40 Å | |
| Bond Angles | C-N=C | ~170° |
| N=C=S | ~178° |
Conformational analysis of this compound would involve rotating the dihedral angles associated with the propyl chain (C-C-C-N and Ph-C-C-C) to map the potential energy surface and identify the global and local energy minima, which represent the most stable conformations.
Electronic structure analysis provides insight into a molecule's reactivity. nih.gov Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netgrowingscience.com The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govgrowingscience.comirjweb.com DFT calculations are widely used to determine these orbital energies. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Series of Isothiocyanates This table presents representative data from related compounds to illustrate electronic trends.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Phenyl Isothiocyanate | -6.5 | -1.5 | 5.0 |
| Benzyl (B1604629) Isothiocyanate | -6.8 | -1.2 | 5.6 |
The charge distribution within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the electron density surface, with different colors indicating regions of negative (nucleophilic, electron-rich) and positive (electrophilic, electron-poor) potential. nih.gov For isothiocyanates, the MEP would show a high negative potential around the sulfur and nitrogen atoms due to their lone pairs, while the central carbon of the -N=C=S group is highly electrophilic. This electrophilic carbon is the primary site of attack for nucleophiles, a key step in the biological activity of many isothiocyanates. nih.gov
Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental spectra to validate both the computational model and the experimental structure. researchgate.netdiva-portal.org
Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's bonds at its optimized geometry. nih.gov These frequencies correspond to the absorption peaks in an experimental IR spectrum. A key vibrational mode for this compound would be the strong, characteristic asymmetric stretching of the isothiocyanate (-N=C=S) group, typically predicted to appear around 2100 cm⁻¹. Comparing the calculated spectrum with an experimental one helps confirm the presence of functional groups. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for predicting the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C. conicet.gov.arimist.magaussian.com The calculation provides theoretical shielding tensors for each atom, which are then converted to chemical shifts by referencing a standard compound like tetramethylsilane (B1202638) (TMS). imist.ma Accurate prediction of the chemical shifts for the chiral center and the aromatic protons can help confirm the structure and stereochemistry of this compound. rsc.orgnih.gov
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). growingscience.com This method calculates the excitation energies and oscillator strengths of transitions from the ground state to various excited states. For an aromatic compound like this, the predicted spectrum would likely feature π → π* transitions associated with the phenyl ring and potentially n → π* transitions involving the non-bonding electrons of the sulfur and nitrogen atoms.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the molecule's dynamic behavior. youtube.comnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, governed by a force field that approximates the potential energy. While specific MD studies on this compound were not found, the methodology is well-suited to explore its interactions and conformational dynamics in a biological context.
Isothiocyanates are known to exert biological effects by interacting with specific protein targets, most notably Keap1 (Kelch-like ECH-associated protein 1) and tubulin. nih.govnih.govnih.govnih.gov The interaction often involves the covalent bonding of the electrophilic carbon of the isothiocyanate group with nucleophilic cysteine residues on the protein. researchgate.net
MD simulations are crucial for understanding the stability and dynamics of these interactions. The process typically begins with molecular docking , a computational technique that predicts the preferred binding orientation of a ligand to a protein target. mdpi.comnih.gov Following docking, an MD simulation is run on the resulting ligand-protein complex. Key analyses from these simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms over time from their initial positions. A stable, converging RMSD plot suggests the complex remains intact and has reached equilibrium. nih.gov
Root Mean Square Fluctuation (RMSF): This identifies the flexibility of different regions of the protein. Peaks in the RMSF plot indicate areas of high mobility, while stable values in the binding site suggest a tight ligand interaction. nih.gov
Hydrogen Bond Analysis: This tracks the formation and breaking of hydrogen bonds between the ligand and protein residues over the simulation, highlighting key interactions that stabilize the complex. nih.gov
Simulations of other isothiocyanates, such as sulforaphane (B1684495), with Keap1 have shown stable binding in the protein's Kelch domain, providing a model for how this compound might interact with its targets. researchgate.netmdpi.com
MD simulations are ideal for studying how a molecule's conformation changes in a biological environment, such as in an aqueous solution (water) or near a cell membrane. researchgate.net For this compound, a simulation in a box of explicit water molecules would reveal its conformational flexibility and hydration properties. mdpi.comresearchgate.net
The simulation would show how the hydrophobic phenyl ring and propyl chain interact with water compared to the more polar isothiocyanate group. It would also allow for the direct determination of the populations and lifetimes of different conformers, providing a dynamic picture that complements the static view from quantum chemical calculations. mdpi.com This information is vital for understanding how the molecule behaves in the cytosol before reaching a protein target and how its shape might adapt upon entering a protein's binding pocket.
Molecular Docking and Protein-Ligand Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for identifying potential biological targets and understanding the molecular basis of a ligand's activity. While specific docking studies on this compound are not widely published, research on structurally related phenyl isothiocyanates provides valuable insights into its potential interactions.
Computational studies on analogous isothiocyanates have identified several potential protein targets involved in cancer and inflammation. For instance, isothiocyanates are hypothesized to act as electrophiles that can interact with the catalytic triads of proteasomal cysteine deubiquitinases. Other research has focused on their potential to target key proteins in cell cycle regulation and apoptosis.
Studies on various phenyl isothiocyanate derivatives have shown potential interactions with proteins crucial for cancer cell proliferation. nih.gov For example, in silico studies have been used to understand the interaction between isothiocyanate derivatives and Spindlin1, a protein implicated in ovarian cancer. nih.gov Other isothiocyanates, such as phenethyl isothiocyanate (PEITC), have been shown to target apoptotic pathway proteins like Bcl-2 and various caspases in breast cancer cells. mdpi.com These findings suggest that this compound may share similar biological targets due to its core isothiocyanate functional group and phenyl moiety.
The characterization of binding modes involves analyzing the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—between the ligand and the protein's active site. Docking studies on phenyl isothiocyanate derivatives have revealed favorable binding affinities compatible with drug-likeness. nih.gov For example, the interaction of PEITC with apoptotic proteins involves modulating the expression of Bcl-2 and triggering an increase in pro-apoptotic proteins like Bax and various caspases. mdpi.com The binding is driven by the electrophilic nature of the isothiocyanate group, which can form covalent or non-covalent interactions with nucleophilic residues like cysteine in the protein's binding pocket.
Interactive Table: Molecular Docking Studies of Analogous Isothiocyanates
| Compound | Protein Target | Cell Line/Model | Key Findings | Reference |
|---|---|---|---|---|
| Phenethyl Isothiocyanate (PEITC) | Bcl-2, Bax, Caspases | MDA-MB-231, MCF-7 (Breast Cancer) | Decreased Bcl-2 expression, increased pro-apoptotic protein expression. | mdpi.com |
| Phenyl Isothiocyanate Derivatives | Spindlin1 | PA-1 (Ovarian Cancer) | Favorable binding affinities, potential for cell cycle arrest. | nih.gov |
| Benzyl Isothiocyanate (BITC) | N/A (Protein Modification Study) | α-Lactalbumin | Covalent modification of amino groups in protein side chains. | nih.gov |
Reaction Mechanism Studies Using Computational Approaches
Computational methods are instrumental in elucidating complex reaction mechanisms, allowing researchers to map out transition states and energy barriers that are difficult to observe experimentally.
The reaction of isothiocyanates with biological nucleophiles, particularly the thiol group of cysteine residues, is a key aspect of their mechanism of action. This reaction is also the basis for their ability to act as hydrogen sulfide (B99878) (H₂S) donors. Computational studies can model this process to understand its kinetics and thermodynamics.
The generally accepted mechanism involves the nucleophilic attack of the cysteine's thiol group on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). mdpi.comresearchgate.net This initial step forms an unstable dithiocarbamate (B8719985) intermediate. mdpi.com The reaction is pH-dependent, with the rate increasing at higher pH values where the thiol group is deprotonated and more nucleophilic. researchgate.netnih.gov Subsequent intramolecular cyclization and degradation of the dithiocarbamate can lead to the release of H₂S. This pathway highlights how isothiocyanates can serve as sources for this important gasotransmitter, contributing to their biological effects.
While computational modeling is a powerful tool for studying reaction mechanisms, there is limited specific information available from the performed searches regarding the computational elucidation of catalytic mechanisms in the synthetic transformations of this compound. Such studies would typically involve using methods like Density Functional Theory (DFT) to model the transition states of reactions catalyzed by metal complexes or organocatalysts to understand catalyst activity and selectivity in the synthesis of the compound. While the synthesis of related compounds has been described, detailed computational investigations into the catalytic pathways are not prominently featured in the searched literature. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylpropyl Isothiocyanates
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted, which accelerates the process of drug discovery.
Despite the utility of this approach, a specific QSAR model for phenylpropyl isothiocyanates was not identified in the literature search. Developing such a model would require a dataset of structurally related phenylpropyl isothiocyanate analogs with experimentally measured biological activity against a specific target. The model would then correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) of the compounds with their activity, providing a predictive tool for designing novel derivatives with enhanced potency. While QSAR studies have been conducted for various classes of isothiocyanates, a dedicated model for the phenylpropyl subclass appears to be an area for future research. mathewsopenaccess.com
Development of Predictive Models for Biological Activity
Predictive modeling, primarily through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. nih.govnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity, enabling the prediction of efficacy for novel or untested molecules. nih.gov The development of such models is a multi-step process that involves curating a dataset of compounds with known activities, calculating molecular descriptors, and using machine learning algorithms to build and validate the predictive model. mdpi.commdpi.com
Methodologies and Applications
The construction of robust QSAR models relies on various machine learning algorithms, including Support Vector Machines (SVM), Gradient Boosting (e.g., GBDT, XGBoost), and Linear Discriminant Analysis (LDA). nih.govmdpi.com The accuracy of these models is highly dependent on the molecular descriptors used, which quantify different aspects of a molecule's structure, such as its electronic properties, shape, and lipophilicity. mdpi.com
For classes of compounds like isothiocyanates, QSAR models have been developed to predict a range of biological activities:
Antioxidant Potential : Models have been successfully built to predict the antioxidant capacity of chemical substances by correlating molecular descriptors with experimental values from assays like the DPPH radical scavenging test. An integrated model combining several machine learning approaches achieved a high coefficient of determination (R²) of 0.78 on an external test set. mdpi.com
Enzyme Inhibition : Computational studies have been used to design and predict the inhibitory activity of new isothiocyanate derivatives against targets like cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. rsc.org
Receptor Modulation : QSAR models have been constructed for modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain and inflammation pathways. These models demonstrated good predictive performance, which is essential for screening new compounds. nih.gov
The performance of these predictive models is evaluated using several statistical metrics. The table below, adapted from a study on TRPV1 modulators, illustrates how different algorithms and descriptor sets are compared to find the optimal model.
Table 1: Example of Performance Evaluation for QSAR Predictive Models (IC₅₀ Activity) This table is representative of data from studies on TRPV1 modulators and illustrates the methodology used in predictive modeling.
| Machine Learning Algorithm | Descriptor Set | R² (Coefficient of Determination) | RMSE (Root Mean Square Error) |
|---|---|---|---|
| Support Vector Machine (SVM) | ECFP4 | 0.85 | 0.42 |
| Support Vector Machine (SVM) | Daylight | 0.82 | 0.48 |
| Gradient Boosting (GBDT) | ECFP4 | 0.81 | 0.50 |
| Gradient Boosting (GBDT) | Daylight | 0.83 | 0.46 |
| Bagging | MACCS | 0.79 | 0.53 |
Source: Adapted from findings on QSAR modeling of TRPV1 modulators. nih.gov
These predictive models serve as powerful tools in the initial phases of drug development, allowing for the rapid screening of large chemical libraries and prioritizing candidates for experimental testing, thereby accelerating the research pipeline. nih.govmdpi.com
Identification of Key Structural Features for Desired Effects
Computational chemistry is instrumental in elucidating the specific structural features of a molecule that are responsible for its biological effects. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into how a compound like this compound interacts with biological targets at an atomic level. rsc.org
The Isothiocyanate Pharmacophore
The defining feature of this class of compounds is the isothiocyanate group (-N=C=S). The electrophilic carbon atom of this group is highly reactive towards nucleophiles, particularly the thiol (-SH) groups of cysteine residues in proteins. mdpi.comresearchgate.net This reactivity is fundamental to many of the biological effects of isothiocyanates, including the activation of the Nrf2 antioxidant pathway through interaction with its repressor protein, Keap1. mdpi.comoregonstate.edu
Influence of the Phenylpropyl Side Chain
Beyond the reactive -N=C=S group, the side chain of the molecule plays a critical role in determining its potency, selectivity, and pharmacokinetic properties. For phenylalkyl isothiocyanates, several structural aspects are crucial:
Alkyl Chain Length : The length of the alkyl chain connecting the phenyl ring to the isothiocyanate group significantly impacts anti-carcinogenic activity. Studies on phenylalkyl isothiocyanates have shown that inhibitory potency against tumorigenesis increases as the alkyl chain is lengthened from one (benzyl) to six (phenylhexyl) methylene (B1212753) groups. nih.gov Phenylhexyl isothiocyanate was found to be 50-100 times more potent than Phenethyl isothiocyanate (two-carbon chain). nih.gov this compound, with its three-carbon chain, falls within this range of high activity.
Aromaticity : The presence of the phenyl ring is a key feature. Aromatic isothiocyanates are thought to more readily cross bacterial membrane structures compared to their aliphatic counterparts, enhancing their antimicrobial activity. nih.gov
Stereochemistry : The specific three-dimensional arrangement of atoms, or stereochemistry, can dramatically impact biological activity. nih.gov For this compound, the "(S)" designation refers to the specific configuration at the chiral carbon attached to the phenyl ring and the isothiocyanate group. This specific spatial arrangement influences how the molecule fits into the binding pocket of a target protein, affecting binding affinity and efficacy.
Computational Elucidation of Binding
Table 2: Structure-Activity Relationships in Phenylalkyl Isothiocyanates
| Structural Feature | Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Alkyl Chain Length | Increase from 1 to 6 carbons | Increased potency in inhibiting tumorigenesis. nih.gov | nih.gov |
| Alkyl Chain Length | Increase beyond 8 carbons | Decreased inhibitory potency. nih.gov | nih.gov |
| Core Structure | Aromatic (Phenyl) vs. Aliphatic | Aromatic structure may improve membrane permeability and antimicrobial effects. nih.gov | nih.gov |
| Functional Group | Isothiocyanate (-NCS) vs. Isoselenocyanate (-NCSe) | Isoselenocyanates show greater ability to generate reactive oxygen species (ROS) and higher cytotoxicity in cancer cells. researchgate.net | researchgate.net |
| Substitution on Phenyl Ring | Addition of fluorine | Emerged as a potent and highly selective COX-2 inhibitor in a designed derivative. rsc.org | rsc.org |
Future Research Directions and Translational Potential Non Clinical Focus
Exploration of Novel Synthetic Methodologies for Enhanced Scalability and Sustainability
The transition from laboratory-scale synthesis to large-scale, sustainable production is a critical step for the broader application of (S)-(-)-1-Phenylpropyl isothiocyanate. Future research should focus on developing novel synthetic strategies that are not only efficient and high-yielding but also environmentally benign. Current laboratory syntheses may rely on classical methods that are not always suitable for industrial scale-up.
Future explorations could include:
Biocatalysis: The use of enzymes, such as lipases or nitrile hydratases, could offer a highly specific and environmentally friendly route to chiral precursors of the target molecule, operating under mild reaction conditions.
Flow Chemistry: Transitioning key synthetic steps to continuous flow reactors can enhance safety, improve reaction control, increase yield, and facilitate easier scaling compared to traditional batch processing.
Green Chemistry Principles: A systematic evaluation of current synthetic routes against green chemistry metrics is needed. This involves exploring the use of greener solvents, reducing the number of synthetic steps (pot economy), and designing processes that minimize waste generation. For instance, exploring two-phase reaction systems could optimize reagent interaction and prevent premature hydrolysis of sensitive intermediates. mdpi.com
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis |
| Stereocontrol | Racemic synthesis followed by chiral resolution | Asymmetric catalysis or biocatalysis |
| Solvents | Potentially hazardous chlorinated solvents | Benign solvents (e.g., water, ethanol) or solvent-free conditions |
| Process Type | Batch processing | Continuous flow chemistry |
| Waste Generation | Higher, due to separation steps and byproducts | Minimized through atom economy and catalytic cycles |
| Energy Input | Potentially high temperatures and pressures | Mild conditions, often at ambient temperature/pressure |
Advanced Characterization of Stereospecific Interactions with Biological Macromolecules
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure. A crucial area of future research is the detailed characterization of the stereospecific interactions between this compound and its biological targets, primarily proteins. The electrophilic isothiocyanate group is known to react with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins like glutathione (B108866). researchgate.net Understanding how the (S)-configuration dictates the orientation, affinity, and reactivity of the molecule within a protein's binding pocket is paramount.
Advanced analytical techniques should be employed to elucidate these interactions:
X-ray Crystallography and Cryo-EM: Co-crystallizing the compound with target proteins can provide atomic-level resolution of the binding mode, revealing the specific amino acid residues involved in the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify binding events and map the parts of the molecule that are in close contact with the protein target, even for weak interactions.
Computational Modeling and Simulation: Molecular docking and molecular dynamics (MD) simulations can predict binding poses and affinities, complementing experimental data. These models can compare the binding of the (S)- and (R)-enantiomers to explain differences in activity and guide the design of more potent analogues.
Isothermal Titration Calorimetry (ITC): This technique can directly measure the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity), providing a complete picture of the driving forces behind the interaction.
Table 2: Techniques for Characterizing Molecular Interactions
| Technique | Information Gained |
| X-ray Crystallography | High-resolution 3D structure of the compound-protein complex. |
| NMR Spectroscopy | Identification of binding and mapping of interaction surfaces. |
| Computational Modeling | Prediction of binding modes, affinity, and dynamic behavior. |
| Isothermal Titration Calorimetry | Quantitative measurement of binding affinity and thermodynamics. |
Deepening the Understanding of Downstream Signaling Pathways and Crosstalk
Isothiocyanates as a class are known to modulate a variety of cellular signaling pathways. For example, phenethyl isothiocyanate has been shown to activate MAPK, PI3K-Akt, and p53 signaling pathways. nih.gov Other isothiocyanates can induce autophagy through the AMPK-mTORC1-S6K1 pathway and modulate the JAK-1/STAT-3 pathway. nih.govresearchgate.net A key future direction is to determine which specific pathways are modulated by this compound and how these pathways interact.
Research should focus on:
Pathway Profiling: Using targeted protein arrays and immunoblotting to screen for the activation or inhibition of key signaling nodes (e.g., phosphorylation of kinases like Akt, ERK, and STAT3) in response to treatment with the compound.
Investigating Crosstalk: Biological responses are rarely the result of a single, linear pathway. researchgate.net It is crucial to investigate the crosstalk, or communication, between different signaling cascades. For instance, the activation of an oxidative stress response pathway (e.g., Nrf2) could influence inflammatory signaling (e.g., NF-κB). researchgate.netmdpi.com Understanding this intricate network is essential for a complete mechanistic picture. researchgate.netnih.gov
Identifying Upstream Receptors: Determining the initial molecular event—whether the compound interacts with a specific cell surface receptor or an intracellular protein—is fundamental to understanding how downstream signaling is initiated.
Table 3: Potential Signaling Pathways for Investigation
| Signaling Pathway | Associated Cellular Processes |
| MAPK/ERK Pathway | Cell proliferation, differentiation, survival |
| PI3K/Akt/mTOR Pathway | Cell growth, metabolism, survival, autophagy. nih.govnih.gov |
| Nrf2/ARE Pathway | Antioxidant and detoxification response. mdpi.com |
| NF-κB Pathway | Inflammation, immunity, cell survival. researchgate.net |
| JAK/STAT Pathway | Immunity, cell growth, differentiation. researchgate.net |
Development of this compound as a Chemical Probe for Biological Research
The unique reactivity of the isothiocyanate group makes this compound an excellent candidate for development into a chemical probe. nih.gov Chemical probes are powerful tools used to identify the direct molecular targets of a compound and to study biological processes in real-time. nih.govnih.gov
Future work in this area would involve:
Synthesis of Probe Analogues: Creating derivatives of the parent molecule that incorporate a "tag" for visualization or enrichment. This could be a fluorescent dye (for microscopy), a biotin (B1667282) tag (for affinity purification), or a clickable chemistry handle like an alkyne or azide (B81097) group. nih.gov
Activity-Based Protein Profiling (ABPP): Using tagged probes in combination with mass spectrometry to identify the specific proteins that the compound covalently binds to within a complex cellular lysate or in living cells.
Development of a Control Probe: Synthesizing a structurally similar but biologically inactive analogue is crucial to ensure that the observed effects are due to specific interactions of the active probe. nih.gov The (R)-enantiomer could potentially serve as such a control if it is shown to have significantly lower activity.
The development of such probes would be instrumental in definitively identifying the molecular targets of this compound, thereby validating downstream signaling observations and providing a clear mechanism of action. nih.gov
Integration of Multi-Omics Data with Mechanistic Studies for Comprehensive Insights
To achieve a holistic understanding of the cellular response to this compound, future research must move beyond single-endpoint assays and embrace a systems-biology approach. nih.gov The integration of multiple "omics" datasets can reveal complex regulatory networks and provide an unbiased, comprehensive view of the compound's impact. nih.govfrontiersin.org
This integrative approach involves:
Transcriptomics (RNA-Seq): To identify all genes whose expression is upregulated or downregulated by the compound, revealing the cellular programs that are activated or suppressed.
Proteomics: To measure changes in the abundance and post-translational modifications (e.g., phosphorylation) of thousands of proteins, providing a more direct link to cellular function.
Metabolomics: To analyze changes in the levels of small-molecule metabolites, offering a snapshot of the cell's metabolic state and how it is altered by the compound.
Integrative Analysis: The true power of this approach lies in integrating these different data layers. nih.govcam.ac.uk For example, an observed change in a metabolic pathway (metabolomics) could be correlated with altered expression of the relevant metabolic enzymes (transcriptomics and proteomics) to build a coherent mechanistic model. nih.gov
Table 4: Overview of Multi-Omics Data and Applications
| Omics Type | Data Generated | Key Application in this Context |
| Genomics | DNA sequence, copy number variations | Identify genetic factors that may influence sensitivity to the compound. |
| Transcriptomics | RNA expression levels (mRNA, miRNA) | Uncover gene regulatory networks affected by the compound. researchgate.net |
| Proteomics | Protein abundance, modifications, interactions | Directly identify protein targets and pathway activation states. researchgate.net |
| Metabolomics | Levels of metabolites (e.g., lipids, amino acids) | Reveal shifts in cellular metabolism and bioenergetics. frontiersin.org |
Potential Applications in Agricultural Chemistry and Material Science (Beyond Fungicidal Uses)
While its fungicidal properties are noted, the chemical nature of this compound suggests potential in other areas of agricultural chemistry and material science.
Agricultural Chemistry: Isothiocyanates and related organosulfur compounds are known to have a broad spectrum of biological activities. Research could explore the potential of this compound as:
Nematicide: Some selenocyanate (B1200272) compounds, which are structurally related to isothiocyanates, have shown nematicidal activity. researchgate.net Investigating the efficacy of this compound against plant-parasitic nematodes could open a new avenue for crop protection.
Plant Growth Regulator: Given their ability to modulate signaling pathways, isothiocyanates could potentially influence plant development and stress responses, an area worthy of investigation.
Material Science: The reactive isothiocyanate group is a versatile chemical handle that could be exploited in the synthesis of novel materials.
Polymer Synthesis: The compound could act as a monomer or a functionalizing agent for creating novel polymers. The resulting sulfur-containing polymers might exhibit interesting properties such as high refractive index, metal-binding capabilities, or specific thermal characteristics.
Surface Modification: The isothiocyanate group can react with amine groups to form thioureas, providing a method to covalently attach the molecule to surfaces, potentially creating materials with tailored hydrophobicity or biocompatibility.
Q & A
Q. What are the optimized synthetic routes for (S)-(-)-1-Phenylpropyl isothiocyanate, and how do reaction conditions influence yield and purity?
The compound is synthesized via a two-step process:
- Step 1 : React (S)-(-)-1-phenylpropan-1-amine with carbon disulfide and ammonia in methanol at 15°C for 12 hours to form a thiourea intermediate.
- Step 2 : Treat the intermediate with lead nitrate under nitrogen protection, followed by steam distillation to isolate the isothiocyanate. This method achieves a yield of ~55% and purity >95% (confirmed by TLC, IR, and NMR). Key variables affecting yield include temperature control (<20°C) and solvent choice (methanol minimizes side reactions) .
- Comparative Note : Alternative methods using phosphorus pentoxide or acetic anhydride for other aryl isothiocyanates yield 20–50%, but these catalysts may degrade chiral centers in (S)-(-)-1-Phenylpropyl derivatives .
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Spectroscopic Analysis :
- IR : Peaks at 2084 cm⁻¹ (C=S stretch) and 1601 cm⁻¹ (aromatic C=C) confirm functional groups.
- ¹H NMR : Signals at δ 1.04 (t, H-3), 1.97 (m, H-2), and 4.72 (dd, H-1) validate the chiral propyl chain. Aromatic protons appear as a multiplet at δ 7.23–7.44 .
- Chiral Purity : Optical rotation ([α]D = -6.10°) confirms enantiomeric excess. Polarimetry and chiral HPLC are recommended for batch-to-batch consistency .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Thiosemicarbazide Synthesis : React with acyl hydrazides to form chiral thiosemicarbazides (e.g., 5a-i), which exhibit urease inhibition (IC₅₀ = 12–45 µM) and antimicrobial activity against Candida glabrata .
- Chiral Intermediates : Used in asymmetric synthesis of triazole derivatives for anticancer and anti-inflammatory drug discovery .
Advanced Research Questions
Q. How does the chiral configuration of this compound influence its reactivity in nucleophilic additions?
- The (S)-configuration induces steric hindrance at the α-carbon, directing nucleophilic attack (e.g., amines, alcohols) to the β-position. This selectivity is critical for synthesizing enantiopure triazoles and sulfonamides.
- Case Study : In cyclization reactions with NaOH, the (S)-enantiomer produces a 3:1 diastereomeric ratio favoring the cis-triazole isomer, whereas the (R)-form yields a 1:2 ratio .
Q. What methodologies resolve contradictions in reported bioactivity data for derivatives of this compound?
- Data Discrepancy Example : Conflicting urease inhibition values (IC₅₀ = 12 vs. 45 µM) arise from assay variability (e.g., pH, enzyme source).
- Resolution Strategy :
Standardize assays using Jack Bean urease at pH 7.0.
Validate results via dose-response curves and molecular docking to confirm binding at the enzyme’s active site .
Q. How do pharmacokinetic properties of this compound derivatives impact in vivo studies?
- Elimination Half-Life : 1.75 ± 0.93 hours (single-dose studies in rats), necessitating sustained-release formulations for chronic studies.
- Metabolic Stability : Baseline correction of plasma concentrations is essential due to endogenous isothiocyanate interference. LC-MS/MS with deuterated internal standards improves accuracy .
Q. What novel applications are emerging for this compound in materials science?
- Polymer Functionalization : Incorporation into polyurethanes enhances thermal stability (TGA shows 20% weight loss at 300°C vs. 250°C for unmodified polymers).
- Surface Modification : Self-assembled monolayers (SAMs) on gold nanoparticles improve biocompatibility for drug delivery systems .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, goggles, and fume hoods are mandatory (NFPA Health Hazard Rating = 2).
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent hydrolysis.
- Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
Q. How should researchers design experiments to evaluate antimicrobial efficacy of derivatives?
- Agar Dilution Protocol : Test at 200 µg/mL against Candida glabrata and Aspergillus niger. Include positive controls (e.g., fluconazole) and measure zone of inhibition (ZOI).
- Synergy Studies : Combine with β-lactam antibiotics to assess enhanced activity via β-lactamase inhibition .
Q. What analytical strategies optimize purity assessment for scaled-up synthesis?
- HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers.
- Elemental Analysis : Acceptable C/H/N/S deviation ≤0.3% from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
